Product packaging for L-Glutamine-d5(Cat. No.:)

L-Glutamine-d5

Cat. No.: B10824184
M. Wt: 151.18 g/mol
InChI Key: ZDXPYRJPNDTMRX-NKXUJHECSA-N
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Description

L-Glutamine-d5 is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B10824184 L-Glutamine-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-NKXUJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to L-Glutamine-d5: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Glutamine-d5, a deuterated stable isotope of the amino acid L-Glutamine. This document details its physicochemical properties, analytical methodologies for its quantification and isotopic enrichment determination, and its application in metabolic research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in comparison to its unlabeled counterpart, L-Glutamine.

PropertyThis compoundL-Glutamine
Molecular Formula C₅H₅D₅N₂O₃C₅H₁₀N₂O₃
Molecular Weight ~151.18 g/mol ~146.14 g/mol [1][2][3][4][5]
CAS Number 14341-78-756-85-9[2][3]
Melting Point 185 °C (decomposes)[2]185 °C (decomposes)[5]
Solubility in Water Soluble[1]41.3 g/L at 25 °C[4]
Isotopic Purity ≥98 atom % D[2]Not Applicable
Appearance White solid[2]White crystalline powder[4]

Experimental Protocols

The determination of the molecular weight and isotopic enrichment of this compound is primarily achieved through mass spectrometry. Below is a generalized protocol for such an analysis.

Objective: To determine the molecular weight and isotopic enrichment of this compound using Mass Spectrometry.
Materials:
  • This compound sample

  • L-Glutamine standard

  • Solvent (e.g., deionized water, methanol/water mixture)

  • Mass Spectrometer (e.g., LC-MS, GC-MS)

  • Analytical column suitable for amino acid analysis

  • Internal standards (e.g., ¹³C, ¹⁵N-labeled L-Glutamine)

Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample and L-Glutamine standard in a suitable solvent to create stock solutions of known concentrations.

    • Prepare a series of dilutions from the stock solutions for calibration.

    • For analysis of biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.

  • Instrument Setup:

    • Equip the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS).

    • Set the mass analyzer to scan a mass range that includes the expected m/z values for both L-Glutamine and this compound.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum signal intensity.

  • Chromatographic Separation (for LC-MS/GC-MS):

    • Inject the prepared samples onto the analytical column.

    • Use a suitable mobile phase gradient (for LC) or temperature program (for GC) to achieve chromatographic separation of the analyte from other components in the sample.

  • Mass Spectrometric Analysis:

    • The eluent from the chromatography system is introduced into the mass spectrometer.

    • Acquire mass spectra for both the L-Glutamine standard and the this compound sample.

    • The mass spectrum of the L-Glutamine standard will show a peak corresponding to its molecular weight (~146.14 Da).

    • The mass spectrum of the this compound sample will show a peak shifted by approximately 5 Da (~151.18 Da), corresponding to the five deuterium atoms.

  • Data Analysis:

    • Determine the exact molecular weight from the position of the molecular ion peak in the mass spectrum.

    • Calculate the isotopic enrichment by comparing the intensities of the ion peaks corresponding to the labeled (M+5) and unlabeled (M) species. The relative abundance of the M+5 peak to the sum of all glutamine-related peaks indicates the percentage of isotopic labeling.

Visualizations

Signaling Pathway

L-Glutamine is a crucial amino acid involved in numerous cellular processes, including the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

L-Glutamine mTOR Signaling Pathway L-Glutamine and mTORC1 Signaling L-Glutamine L-Glutamine SLC1A5 SLC1A5 Transporter L-Glutamine->SLC1A5 Uptake Glutaminolysis Glutaminolysis SLC1A5->Glutaminolysis alpha-Ketoglutarate α-Ketoglutarate Glutaminolysis->alpha-Ketoglutarate Conversion mTORC1 mTORC1 alpha-Ketoglutarate->mTORC1 Activates Cell Growth Cell Growth mTORC1->Cell Growth Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis

Caption: L-Glutamine uptake and its role in activating the mTORC1 signaling pathway.

Experimental Workflow

This compound is frequently used as a tracer in metabolic flux analysis to study cellular metabolism.

Metabolic Flux Analysis Workflow Workflow for Metabolic Flux Analysis using this compound Cell_Culture 1. Cell Culture with This compound Media Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing and Isotopologue Distribution Analysis LC_MS_Analysis->Data_Processing Metabolic_Modeling 5. Metabolic Flux Modeling and Analysis Data_Processing->Metabolic_Modeling Biological_Interpretation 6. Biological Interpretation Metabolic_Modeling->Biological_Interpretation

Caption: A typical experimental workflow for metabolic studies using this compound.

References

L-Glutamine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of L-Glutamine-d5 for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a deuterated stable isotope of the amino acid L-glutamine. It is intended to serve as a technical resource, offering detailed information on its chemical and physical properties, alongside practical guidance on its application in experimental settings. This document covers its use as an internal standard for quantitative analysis and as a tracer for metabolic flux studies, providing structured data and methodologies to support advanced research.

Core Compound Information

This compound is a non-radioactive, isotopically labeled form of L-glutamine where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +5 Da compared to the unlabeled counterpart, making it an invaluable tool in mass spectrometry-based analytical methods.

Chemical Structure and Identifiers

The chemical structure of this compound is identical to L-glutamine, with deuterium atoms replacing hydrogen on the 2, 3, and 4 positions of the carbon backbone.

Chemical Formula: C₅H₅D₅N₂O₃

CAS Number: 14341-78-7[1][2][3][4]

Synonyms: L-Gln-d5, (S)-2,5-Diamino-5-Oxopentanoic Acid-d5, (+)-Glutamine-d5[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental protocols.

PropertyValueSource
Molecular Weight 151.18 g/mol [1]
Exact Mass 151.10052591 Da
Appearance White to off-white solid[4]
Melting Point 185 °C (decomposes)[1]
Solubility Soluble in water[2]
Isotopic Purity ≥98 atom % D[1]
Optical Activity [α]25/D +33.0°, c = 2 in 5 M HCl[1]

Applications in Research

This compound serves two primary roles in modern research: as an internal standard for the accurate quantification of L-glutamine and as a metabolic tracer to investigate the pathways of glutamine metabolism.

Quantification of L-Glutamine

In quantitative metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), this compound is an ideal internal standard.[2][4] Its chemical and physical properties are nearly identical to endogenous L-glutamine, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection from the unlabeled analyte, enabling precise and accurate quantification by correcting for variations in sample processing and instrument response.

Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to delineate the flow of atoms through metabolic pathways. By introducing this compound into a biological system, such as cell culture or in vivo models, researchers can track the incorporation of deuterium into downstream metabolites. This provides insights into the activity of various metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and lipid metabolism.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common research scenarios.

Protocol 1: Quantification of L-Glutamine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a method for the accurate measurement of L-glutamine concentrations in plasma samples.

1. Materials and Reagents:

  • This compound

  • L-Glutamine (for calibration curve)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma samples

  • Microcentrifuge tubes

2. Sample Preparation:

  • Prepare a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in ultrapure water.

  • Prepare a series of L-glutamine calibration standards ranging from the expected physiological concentrations.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the this compound IS working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A column suitable for polar analytes, such as a HILIC or a C18 with an ion-pairing agent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to retain and elute glutamine.

  • Flow Rate: As recommended for the column.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Glutamine: Q1/Q3 (e.g., 147.1/84.1)

    • This compound: Q1/Q3 (e.g., 152.1/89.1)

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of L-glutamine to this compound against the concentration of the calibration standards.

  • Determine the concentration of L-glutamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Stable Isotope Tracing of Glutamine Metabolism in Cultured Cancer Cells

This protocol describes a typical workflow for studying the metabolic fate of glutamine in cancer cells using this compound.

1. Cell Culture and Labeling:

  • Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Culture cells in their standard growth medium.

  • Once the cells have reached the desired confluency, replace the standard medium with a labeling medium containing this compound at a physiological concentration (e.g., 2-4 mM), while the concentrations of other components remain the same.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

  • Immediately add 1 mL of ice-cold 80% methanol to the cells to quench metabolism.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate at -80°C for at least 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

  • The LC-MS/MS method will be similar to the quantification protocol, but will include MRM transitions for expected downstream metabolites of glutamine (e.g., glutamate, α-ketoglutarate, succinate, malate, citrate). The mass shifts due to deuterium incorporation need to be calculated for each metabolite.

  • For example, the conversion of this compound to Glutamate-d5 would result in a mass shift.

4. Data Analysis:

  • Analyze the mass isotopologue distribution (MID) for each metabolite of interest. The MID reflects the fraction of the metabolite pool that contains a certain number of deuterium atoms.

  • The change in the MID over time provides information about the rate of glutamine metabolism through different pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound.

Glutamine_Metabolism Metabolic Fate of this compound in the TCA Cycle cluster_cytosol Cytosol cluster_mito Mitochondrion Glutamine_d5_cyto This compound Glutamine_d5_mito This compound Glutamine_d5_cyto->Glutamine_d5_mito Transport Glutamate_d5 Glutamate-d5 Glutamine_d5_mito->Glutamate_d5 Glutaminase (GLS) aKG_d4 α-Ketoglutarate-d4 Glutamate_d5->aKG_d4 Glutamate Dehydrogenase (GDH) or Transaminase SuccinylCoA_d4 Succinyl-CoA-d4 aKG_d4->SuccinylCoA_d4 α-KGDH Citrate_d4 Citrate-d4 aKG_d4->Citrate_d4 Succinate_d4 Succinate-d4 SuccinylCoA_d4->Succinate_d4 Fumarate_d4 Fumarate-d4 Succinate_d4->Fumarate_d4 SDH Malate_d4 Malate-d4 Fumarate_d4->Malate_d4 OAA_d4 Oxaloacetate-d4 Malate_d4->OAA_d4 MDH OAA_d4->Citrate_d4 Citrate_d4->aKG_d4 IDH (Reductive Carboxylation)

Caption: Metabolic fate of this compound in the TCA cycle.

Isotope_Tracing_Workflow General Workflow for Stable Isotope Tracing cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Seeding & Growth B Introduction of this compound Labeling Medium A->B C Time Course Incubation B->C D Metabolism Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing (Peak Integration) F->G H Mass Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation H->I

References

Isotopic Purity of L-Glutamine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspects of isotopic purity for L-Glutamine-d5, a deuterated stable isotope of the amino acid L-glutamine. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the purity requirements, analytical methodologies, and practical applications of this compound in metabolic research.

Introduction to this compound and its Applications

This compound is a vital tool in metabolic research, primarily utilized as an internal standard for the quantification of natural L-glutamine and as a tracer to investigate metabolic pathways.[1] Its applications span various fields, including cancer metabolism, neuroscience, and drug development, where it aids in understanding cellular bioenergetics and biosynthesis. The five deuterium atoms on the carbon skeleton of this compound provide a distinct mass shift, enabling its differentiation from the endogenous, unlabeled L-glutamine by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Requirements

The required isotopic purity of this compound is dictated by its intended application. Commercially available this compound typically boasts an isotopic purity of 97-99%.[1]

Table 1: Isotopic Purity Recommendations for this compound Applications

ApplicationRecommended Minimum Isotopic PurityRationale
Internal Standard for Quantification > 98%To minimize the contribution of the unlabeled (d0) impurity to the analyte signal, which can lead to an overestimation of the endogenous compound. The unlabeled impurity should contribute less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[2]
Metabolic Flux Analysis (MFA) Tracer > 99%To ensure accurate measurement of isotopic enrichment in downstream metabolites and prevent miscalculation of metabolic fluxes due to the presence of unlabeled glutamine.
Qualitative Tracer Studies > 95%For studies where the primary goal is to identify the incorporation of the tracer into metabolites without precise quantification of fluxes, a slightly lower purity may be acceptable.
Impact of Isotopic Impurities

The primary isotopic impurity of concern in this compound is the unlabeled (d0) L-glutamine. The presence of this impurity can have significant consequences:

  • As an Internal Standard: The d0 impurity will contribute to the signal of the endogenous analyte, leading to an inaccurate calibration curve and overestimation of the analyte's concentration. This is particularly problematic at low analyte concentrations.[3][4]

  • As a Metabolic Tracer: The d0 impurity will dilute the isotopic enrichment of the tracer pool, leading to an underestimation of the true isotopic enrichment in downstream metabolites. This can result in the inaccurate calculation of metabolic fluxes.

Experimental Protocols

This section provides detailed methodologies for the determination of isotopic purity and the application of this compound in tracer studies.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic purity of deuterated compounds.[5][6]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-20 mM.

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. The residual proton signals in the deuterated positions will be significantly reduced in intensity compared to the non-deuterated positions.

    • Acquire a ¹³C{¹H} NMR spectrum. The carbon signals coupled to deuterium will appear as multiplets (e.g., a triplet for a CD group, a quintet for a CD₂ group). The isotope shift can also help resolve signals from different isotopologues.[7]

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integral of a signal from a non-deuterated position or the internal standard.

    • In the ¹³C NMR spectrum, the relative integrals of the signals corresponding to the deuterated and non-deuterated isotopologues can be used to calculate the isotopic enrichment.

This compound Tracer Study in Cell Culture

This protocol outlines a general workflow for a stable isotope tracer experiment using this compound in cultured cells.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cell_culture 1. Cell Culture tracer_addition 2. Tracer Incubation cell_culture->tracer_addition quenching 3. Quenching Metabolism tracer_addition->quenching extraction 4. Metabolite Extraction quenching->extraction lcms_analysis 5. LC-MS/GC-MS Analysis extraction->lcms_analysis data_analysis 6. Data Analysis & Flux Calculation lcms_analysis->data_analysis

Protocol:

  • Cell Culture:

    • Culture cells to the desired confluency in standard growth medium.

  • Tracer Incubation:

    • Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

    • Add custom medium containing this compound at a known concentration, replacing the unlabeled L-glutamine. The other components of the medium should remain the same.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into downstream metabolites.

  • Quenching Metabolism:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to halt metabolic activity.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/GC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent for injection into the LC-MS or GC-MS system.

    • Analyze the samples using an appropriate method to separate and detect L-glutamine, L-glutamate, and other downstream metabolites.

  • Data Analysis:

    • Determine the isotopic enrichment of the metabolites by measuring the relative abundance of the different isotopologues.

    • Use metabolic flux analysis software to calculate the rates of metabolic pathways.

Sample Preparation and Analysis by LC-MS/MS

Sample Preparation:

  • Protein Precipitation: For plasma or cell culture media samples, deproteinize by adding 3 volumes of ice-cold acetonitrile or methanol, vortexing, and centrifuging to pellet the proteins.[8]

  • Extraction from Cells: For adherent cells, after quenching, add 1 mL of cold 80% methanol. For suspension cells, pellet the cells and then add the extraction solvent.

  • Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

LC-MS/MS Method:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar metabolites like amino acids.

  • Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the transitions for unlabeled and d5-labeled glutamine and its metabolites.

Table 2: Example MRM Transitions for L-Glutamine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Glutamine147.184.1
This compound152.189.1
L-Glutamate148.184.1
L-Glutamate-d5153.189.1
Sample Preparation and Analysis by GC-MS

Sample Preparation and Derivatization:

  • Drying: Dry the metabolite extract completely.

  • Derivatization: Amino acids require derivatization to increase their volatility for GC analysis. A common method is silylation using reagents like MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[9][10]

    • Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried sample.

    • Heat at 60-80°C for 30-60 minutes.

GC-MS Method:

  • Column: A non-polar column, such as a DB-5ms, is suitable for the separation of the derivatized amino acids.

  • Injection: Use a splitless injection to maximize sensitivity.

  • Oven Program: A temperature gradient from approximately 100°C to 300°C.

  • Mass Spectrometry: Acquire data in full scan mode to observe the mass spectra of the derivatized compounds and their isotopologues, or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Logical Relationships

This compound is instrumental in tracing the metabolic fate of glutamine through key cellular pathways.

Glutamine Metabolism Pathway

G Glutamine_d5 This compound Glutamate_d5 L-Glutamate-d5 Glutamine_d5->Glutamate_d5 Glutaminase (GLS) Nucleotides Nucleotide Synthesis Glutamine_d5->Nucleotides aKG_d5 alpha-Ketoglutarate-d5 Glutamate_d5->aKG_d5 Glutamate Dehydrogenase (GDH) / Transaminases Other_AA Other Amino Acids Glutamate_d5->Other_AA Glutathione Glutathione Synthesis Glutamate_d5->Glutathione TCA_Cycle TCA Cycle aKG_d5->TCA_Cycle

This pathway illustrates the entry of glutamine into the tricarboxylic acid (TCA) cycle.[11][12][13] L-Glutamine is first converted to glutamate, which is then deaminated to α-ketoglutarate, a key intermediate of the TCA cycle.[11][14] By tracking the deuterium label, researchers can quantify the contribution of glutamine to anaplerosis and the biosynthesis of other molecules.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative and metabolic flux studies. Researchers must carefully consider the purity requirements for their specific application and employ rigorous analytical methods to verify the isotopic enrichment of their standards and tracers. The detailed protocols and workflows provided in this guide offer a foundation for the successful implementation of this compound in metabolic research, ultimately enabling a deeper understanding of cellular physiology and disease.

References

Decoding the Certificate of Analysis for L-Glutamine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine-d5, a deuterated stable isotope-labeled form of the amino acid L-glutamine, is a critical tool in metabolic research, clinical diagnostics, and drug development. Its use as an internal standard in mass spectrometry-based quantification methods demands a high degree of purity and isotopic enrichment. The Certificate of Analysis (CoA) is the key document that guarantees the quality and identity of this compound. This in-depth guide explains the critical components of an this compound CoA, providing clarity on the data presented and the methodologies used for its verification.

Product Identification and General Properties

The initial section of a CoA provides fundamental information about the specific lot of this compound. This includes the product name, catalog number, lot number, and key chemical identifiers.

ParameterTypical SpecificationSignificance for Researchers
Chemical Name L-Glutamine-2,3,3,4,4-d5Unambiguously identifies the deuterated form of L-glutamine.
CAS Number 14341-78-7A unique numerical identifier for this specific chemical substance.[1][2]
Molecular Formula C₅H₅D₅N₂O₃Indicates the elemental composition, including the five deuterium atoms.[2]
Molecular Weight ~151.18 g/mol The mass of the deuterated molecule, essential for mass spectrometry.[1]
Appearance White to off-white solidA basic quality control check for the physical state of the compound.
Solubility Soluble in waterImportant for preparing solutions for experiments.[2]

Purity and Isotopic Enrichment Analysis

This section contains the most critical data for researchers relying on this compound as an internal standard. It quantifies the chemical purity and the extent of deuterium labeling.

Analytical TestSpecificationResultSignificance for Researchers
Chemical Purity (by HPLC) ≥98%99.5%Ensures that the analytical signal is primarily from this compound and not from chemical impurities.
Isotopic Purity (Atom % D) ≥98 atom % D99.2 atom % DConfirms the high abundance of the deuterated isotope, which is crucial for its function as an internal standard.[1]
Isotopic Enrichment (by MS) ≥99% (d1-d5)ConformsVerifies the distribution of deuterated forms, with the d5 species being the most abundant.[2]
Optical Rotation Conforms to referenceConformsConfirms the stereochemistry of the molecule as the biologically active L-isomer.

Spectroscopic and Physical Data

This data confirms the structural identity and integrity of the this compound molecule.

TestSpecificationResultSignificance for Researchers
¹H NMR Spectroscopy Conforms to structureConformsProvides a detailed fingerprint of the molecule's structure and confirms the positions of the deuterium labels through the absence of corresponding proton signals.
Mass Spectrometry (MS) Conforms to structureConformsConfirms the molecular weight of the deuterated compound.
Elemental Analysis Conforms to theoretical valuesConformsVerifies the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-deuterated or other chemical impurities to determine its purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength, usually around 210 nm, where the amide bond absorbs.

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

  • Procedure: The prepared sample is injected into the HPLC system. The retention time of the major peak corresponding to this compound is recorded. The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment

This technique is used to confirm the molecular weight and determine the isotopic distribution of the deuterated compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids.

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile with a small amount of acid (e.g., formic acid) to facilitate protonation.

  • Procedure: The sample solution is introduced into the mass spectrometer. The instrument is set to scan a mass range that includes the expected molecular weights of unlabeled L-glutamine (146.14 g/mol ) and this compound (151.18 g/mol ). The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d5). The isotopic enrichment is determined by the relative intensities of these peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool to confirm the chemical structure and the positions of the deuterium atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O).

  • Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

  • Procedure: The sample is placed in the NMR spectrometer, and a ¹H NMR spectrum is acquired. For this compound, the protons at the 2, 3, and 4 positions are replaced by deuterium. Therefore, the signals corresponding to these protons in the ¹H NMR spectrum of unlabeled L-glutamine will be absent or significantly reduced in intensity in the spectrum of this compound. The remaining signals (e.g., from the amide protons) should be consistent with the structure.

Mandatory Visualizations

Experimental Workflow for Purity and Identity Confirmation

The following diagram illustrates the logical flow of experiments performed to certify a batch of this compound.

G cluster_0 Batch of this compound cluster_1 Quality Control Analysis cluster_2 Data Interpretation and Certification raw_material Synthesized this compound hplc HPLC Analysis raw_material->hplc ms Mass Spectrometry raw_material->ms nmr ¹H NMR Spectroscopy raw_material->nmr purity Chemical Purity ≥98% hplc->purity enrichment Isotopic Enrichment ≥99% ms->enrichment structure Structural Confirmation nmr->structure coa Certificate of Analysis Generation purity->coa enrichment->coa structure->coa

Caption: Quality control workflow for this compound certification.

L-Glutamine Metabolic Pathway

L-Glutamine plays a central role in cellular metabolism. A key pathway is its conversion to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. This metabolic route is often studied using this compound as a tracer.

G cluster_cytosol Cytosol cluster_mito Mitochondrion glutamine_cyto This compound glutamine_mito This compound glutamine_cyto->glutamine_mito Transporter glutamate L-Glutamate-d5 glutamine_mito->glutamate Glutaminase akg α-Ketoglutarate-d4 glutamate->akg Glutamate Dehydrogenase tca TCA Cycle akg->tca

Caption: Mitochondrial metabolism of this compound to α-Ketoglutarate.

This guide provides a comprehensive overview of the key information presented in a Certificate of Analysis for this compound. By understanding the data and the underlying experimental methods, researchers can confidently use this essential compound in their studies.

References

A Technical Guide to High-Purity L-Glutamine-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity L-Glutamine-d5, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry. This document outlines the technical specifications from various commercial suppliers, details experimental protocols for its use, and illustrates key metabolic pathways and analytical workflows.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable suppliers specializing in stable isotopes and research chemicals. The primary use of this compound is as an internal standard for the accurate quantification of L-glutamine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] It is also utilized as a tracer in metabolic flux analysis to investigate cellular metabolism.[3] The quality and purity of this compound are critical for these applications. Key quality parameters include chemical purity, isotopic purity (deuterium enrichment), and the presence of other isotopologues.

Below is a summary of quantitative data from prominent commercial suppliers. Please note that specifications can vary by batch and product lot. It is recommended to consult the supplier's certificate of analysis (CoA) for the most accurate and up-to-date information.

SupplierProduct NameCatalog Number (Example)Chemical PurityIsotopic Purity (Atom % D)Other Isotopic LabelingFormulation
MedchemExpress This compoundHY-N0390S299.78%Not explicitly stated, referred to as deuterium labeled L-Glutamine.Also offer 15N and 13C labeled L-Glutamine.Solid
Cayman Chemical This compound34839≥99% (deuterated forms d1-d5)Not explicitly stated, referred to as ≥99% deuterated forms.Not specified for this product.Solid
Sigma-Aldrich (Merck) L-Glutamine-2,3,3,4,4-d573634998% (CP)98 atom % DAlso offer 13C and 15N labeled L-Glutamine.Solid
Cambridge Isotope Laboratories, Inc. L-GLUTAMINE (2,3,3,4,4-D5, 97-98%)DLM-182697-98%97-98%Also offer 15N and 13C labeled L-Glutamine.Solid

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Use of this compound as an Internal Standard for LC-MS/MS Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of L-glutamine in plasma or cell culture media.

Materials:

  • This compound

  • L-Glutamine (for calibration curve)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell culture supernatant)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

    • Prepare a 1 mg/mL stock solution of unlabeled L-Glutamine in ultrapure water.

  • Preparation of Working Internal Standard (IS) Solution:

    • Dilute the this compound stock solution with a 50:50 mixture of ACN and water to a final concentration of 1 µg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the unlabeled L-Glutamine stock solution with the biological matrix (e.g., charcoal-stripped plasma) to obtain a series of calibration standards with concentrations ranging from 1 to 500 µmol/L.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard or unknown sample, add 150 µL of the working IS solution (containing this compound).

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: HILIC column (e.g., Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A linear gradient appropriate for separating glutamine.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • L-Glutamine: Q1 m/z 147.1 -> Q3 m/z 84.1

        • This compound: Q1 m/z 152.1 -> Q3 m/z 89.1

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of L-Glutamine to this compound against the concentration of the calibration standards.

    • Determine the concentration of L-glutamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stable Isotope Tracing in Cell Culture

This protocol describes the use of this compound to trace its metabolic fate in cultured cells.

Materials:

  • This compound

  • Glutamine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cultured cells of interest

  • 6-well plates

  • Methanol (ice-cold, LC-MS grade)

  • Ultrapure water (ice-cold)

  • Cell scraper

  • LC-HRMS system

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow overnight in their standard culture medium.

  • Isotope Labeling:

    • Prepare the labeling medium: glutamine-free medium supplemented with this compound at the desired concentration (typically 2-4 mM) and 10% dFBS.

    • Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the labeling medium to the cells and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the heavy isotope into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-HRMS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 50 µL) of 50:50 ACN:water.

    • Analyze the samples using an LC-HRMS system (e.g., Q-Exactive Orbitrap).

    • Use a chromatographic method suitable for separating polar metabolites (e.g., HILIC).

    • Acquire data in full scan mode to detect all isotopologues of glutamine and its downstream metabolites.

  • Data Analysis:

    • Identify and quantify the different isotopologues of glutamine, glutamate, α-ketoglutarate, and other TCA cycle intermediates.

    • Correct for the natural abundance of 13C isotopes.

    • Calculate the fractional enrichment of the labeled metabolites over time to determine the metabolic flux through the glutaminolysis pathway.

Signaling Pathways and Experimental Workflows

Glutaminolysis Pathway

L-glutamine is a critical nutrient for rapidly proliferating cells, serving as a major source of carbon and nitrogen. The metabolic pathway that breaks down glutamine is known as glutaminolysis.[4][5] This pathway is often upregulated in cancer cells to support their high bioenergetic and biosynthetic demands.[6] The initial steps of glutaminolysis occur in the mitochondria.

Glutaminolysis cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Glutamine_ext L-Glutamine L-Glutamine_cyt L-Glutamine L-Glutamine_ext->L-Glutamine_cyt SLC1A5 Glutamate_cyt Glutamate L-Glutamine_cyt->Glutamate_cyt Nitrogen Donor Nucleotides Nucleotides L-Glutamine_cyt->Nucleotides Nitrogen Donor L-Glutamine_mit L-Glutamine L-Glutamine_cyt->L-Glutamine_mit GSH Glutathione Glutamate_cyt->GSH Glutamate_mit Glutamate L-Glutamine_mit->Glutamate_mit GLS aKG α-Ketoglutarate Glutamate_mit->aKG GDH / TA TCA_Cycle TCA Cycle aKG->TCA_Cycle Anaplerosis

Caption: The Glutaminolysis Pathway.

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound to study cellular metabolism.

IsotopeTracingWorkflow Cell_Culture 1. Cell Culture (Seeding and Growth) Isotope_Labeling 2. Isotope Labeling (Incubate with this compound) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and Extraction) Isotope_Labeling->Metabolite_Extraction LC_HRMS 4. LC-HRMS Analysis (Full Scan Data Acquisition) Metabolite_Extraction->LC_HRMS Data_Processing 5. Data Processing (Peak Picking, Alignment) LC_HRMS->Data_Processing Isotopologue_Analysis 6. Isotopologue Analysis (Correction and Fractional Enrichment) Data_Processing->Isotopologue_Analysis Flux_Analysis 7. Metabolic Flux Analysis (Modeling and Interpretation) Isotopologue_Analysis->Flux_Analysis

Caption: Stable Isotope Tracing Workflow.

Workflow for this compound as an Internal Standard

This diagram outlines the logical steps for using this compound as an internal standard in a quantitative LC-MS/MS assay.

InternalStandardWorkflow Prepare_Stocks 1. Prepare Stock Solutions (L-Glutamine & this compound) Prepare_Calibrants 2. Prepare Calibration Standards (Spike L-Glutamine in Matrix) Prepare_Stocks->Prepare_Calibrants Prepare_Samples 3. Prepare Samples (Spike with this compound IS) Prepare_Stocks->Prepare_Samples LC_MSMS 4. LC-MS/MS Analysis (MRM Detection) Prepare_Calibrants->LC_MSMS Prepare_Samples->LC_MSMS Generate_Curve 5. Generate Calibration Curve (Peak Area Ratio vs. Concentration) LC_MSMS->Generate_Curve Quantify_Samples 6. Quantify Unknown Samples Generate_Curve->Quantify_Samples

Caption: Internal Standard Quantification Workflow.

References

The Role of L-Glutamine-d5 in Metabolic Pathway Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various biochemical pathways is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes. Among the various tracers, L-Glutamine-d5, a deuterated form of the amino acid L-glutamine, serves as a valuable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in metabolic pathway tracing, complete with experimental protocols, data presentation, and visualizations to empower researchers in their quest to unravel metabolic networks.

L-Glutamine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including energy production, biosynthesis of nucleotides and amino acids, and maintenance of redox homeostasis.[1][2] In rapidly proliferating cells, such as cancer cells, glutamine metabolism is often reprogrammed to support their high bioenergetic and biosynthetic demands.[2][3] this compound, being chemically identical to its unlabeled counterpart, is readily taken up and metabolized by cells, allowing for the tracking of the deuterium atoms as they are incorporated into downstream metabolites. This enables the precise measurement of glutamine's contribution to various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and glutathione synthesis.[1][4][5]

Core Concepts in this compound Metabolic Tracing

The fundamental principle behind stable isotope tracing with this compound is the introduction of a "heavy" labeled substrate into a biological system and the subsequent detection of the incorporated isotopes in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of isotope incorporation provide a quantitative measure of the activity of specific metabolic pathways.

Key Metabolic Fates of L-Glutamine

Once taken up by the cell, L-glutamine is primarily metabolized through two key pathways:

  • Glutaminolysis and the TCA Cycle: Glutamine is first converted to glutamate by the enzyme glutaminase (GLS). Glutamate is then deaminated to α-ketoglutarate, a key intermediate of the TCA cycle.[1][3] By tracing the deuterium labels from this compound into TCA cycle intermediates, researchers can quantify the anaplerotic flux of glutamine, which is the replenishment of the cycle's intermediates.

  • Glutathione Synthesis: Glutamate derived from glutamine is a direct precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4][5][6] Tracking the incorporation of deuterium from this compound into the glutamate moiety of glutathione allows for the measurement of de novo glutathione synthesis rates.

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol outlines the general steps for labeling adherent cells with this compound.

Materials:

  • Adherent cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Glutamine-free medium

  • This compound (isotopic purity >98%)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with this compound to the desired final concentration (typically 2-4 mM). Also, add dFBS and other necessary supplements.

  • Washing: Gently aspirate the complete growth medium from the cells and wash the cell monolayer twice with pre-warmed PBS to remove any residual unlabeled glutamine.

  • Labeling: Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The labeling duration can range from minutes to hours, depending on the metabolic pathway under investigation and the time required to reach isotopic steady state.

  • Metabolite Extraction: Following incubation, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction

This protocol is for the extraction of polar metabolites from adherent cells.

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen or dry ice/ethanol bath

Procedure:

  • Quenching: Place the culture plate on a bed of dry ice or in a dry ice/ethanol bath to rapidly quench metabolic activity.

  • Lysis and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

  • Scraping: Use a cell scraper to detach the cells and lyse them in the cold methanol.

  • Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

LC-MS/MS Analysis

This is a general guideline for the analysis of this compound and its labeled metabolites. Specific parameters will need to be optimized for the instrument and metabolites of interest.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with the LC method.

  • Chromatographic Separation:

    • Column: Use a column suitable for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

    • Mobile Phases: Typically, a gradient of an aqueous mobile phase (e.g., water with formic acid or ammonium acetate) and an organic mobile phase (e.g., acetonitrile) is used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.

    • Scan Mode: For targeted analysis, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. For untargeted analysis, use full scan mode on a high-resolution mass spectrometer.

    • Data Acquisition: Acquire data for the mass-to-charge ratios (m/z) of the unlabeled and deuterated isotopologues of glutamine and its downstream metabolites.

Data Presentation

Quantitative data from this compound tracing experiments are typically presented as fractional enrichment or isotopologue distribution.

  • Isotopologue Distribution: The relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes) of a metabolite. For example, M+0 is the unlabeled metabolite, M+1 has one deuterium atom, M+2 has two, and so on.

  • Fractional Enrichment: The percentage of a metabolite pool that is labeled with the stable isotope.

Table 1: Fractional Enrichment of TCA Cycle Intermediates from this compound in Pancreatic Cancer Cells

MetaboliteControl (%)Glutaminase Inhibitor Treated (%)
Glutamate (M+5)45 ± 515 ± 3
α-Ketoglutarate (M+5)30 ± 410 ± 2
Succinate (M+4)25 ± 38 ± 2
Fumarate (M+4)20 ± 36 ± 1
Malate (M+4)22 ± 47 ± 2
Citrate (M+4)15 ± 25 ± 1
Aspartate (M+4)18 ± 36 ± 1

Data are represented as mean ± standard deviation and are hypothetical examples based on trends observed in published studies.[1]

Table 2: Isotopologue Distribution in Glutathione from this compound in Lung Cancer Cells

IsotopologueFractional Abundance (%)
Glutathione (M+0)48 ± 6
Glutathione (M+1)5 ± 1
Glutathione (M+2)8 ± 2
Glutathione (M+3)12 ± 3
Glutathione (M+4)15 ± 4
Glutathione (M+5)12 ± 3

Data are represented as mean ± standard deviation and are hypothetical examples based on trends observed in published studies.[4][6]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding 1. Cell Seeding labeling 2. This compound Labeling seeding->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_analysis 6. Data Analysis lcms->data_analysis flux_analysis 7. Metabolic Flux Analysis data_analysis->flux_analysis

Caption: Experimental workflow for this compound metabolic tracing.

glutamine_metabolism cluster_tca TCA Cycle Gln_d5 This compound Glu_d5 Glutamate-d5 Gln_d5->Glu_d5 Glutaminase aKG_d5 α-Ketoglutarate-d5 Glu_d5->aKG_d5 GDH / Transaminases GSH_d5 Glutathione-d5 Glu_d5->GSH_d5 GCL/GS Isocitrate Isocitrate aKG_d5->Isocitrate IDH (reductive) SuccinylCoA Succinyl-CoA aKG_d5->SuccinylCoA Citrate Citrate Citrate->Isocitrate Isocitrate->aKG_d5 Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Key metabolic fates of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism. Its application in stable isotope tracing studies provides a quantitative and dynamic view of glutamine's contribution to central carbon metabolism and antioxidant defense. The protocols and conceptual frameworks presented in this guide offer a solid foundation for designing and executing robust metabolic tracing experiments. By leveraging the power of this compound and mass spectrometry, scientists can continue to unravel the complexities of metabolic reprogramming in health and disease, paving the way for the development of targeted therapeutic strategies.

References

L-Glutamine-d5 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Glutamine-d5 as an internal standard for the quantitative analysis of L-glutamine in complex biological matrices. Utilizing a stable isotope-labeled internal standard is a critical practice in mass spectrometry-based quantification, ensuring accuracy and precision by compensating for variations in sample preparation and instrument response.

Core Concepts: The Role of an Internal Standard

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest but can be differentiated by the detector. This compound, a deuterated analog of L-glutamine, serves this purpose exceptionally well. It co-elutes with the endogenous L-glutamine, experiences similar ionization efficiency, and undergoes comparable fragmentation. However, due to its five deuterium atoms, it has a distinct mass-to-charge ratio (m/z), allowing for separate detection and quantification by the mass spectrometer.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variabilities during sample processing, leading to highly reliable and reproducible results.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use.

PropertyValue
Chemical Formula C₅H₅D₅N₂O₃
Molecular Weight 151.2 g/mol
Synonyms L-Glutamine-2,3,3,4,4-d5, L-Gln-d5
Appearance White to off-white solid
Solubility Soluble in water
Purity Typically ≥98% isotopic purity

Experimental Protocol: Quantification of L-Glutamine in Human Plasma using LC-MS/MS

This section details a validated experimental protocol for the quantification of L-glutamine in human plasma using this compound as an internal standard. This method is applicable to pharmacokinetic studies and clinical research.

Materials and Reagents
  • L-Glutamine (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-glutamine and this compound in ultrapure water.

  • Working Standard Solutions: Serially dilute the L-glutamine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 200 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 3.14–157.20 μg/mL for L-glutamine.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 6.29, 31.44, and 125.76 μg/mL) in blank human plasma.[3]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of the internal standard working solution in acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifuge the samples at 15,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and dilute with acetonitrile as needed.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A UPLC system equipped with a reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.2% formic acid and 5 mM ammonium acetate in water) and Mobile Phase B (0.2% formic acid and 5 mM ammonium acetate in methanol).[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Glutamine: m/z 147.1 → 84.1

    • This compound: m/z 152.1 → 89.1

Data Analysis

Quantify L-glutamine in the samples by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of L-glutamine in the unknown samples is then determined from this calibration curve.

Data Presentation: Performance Characteristics of the Method

The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method for L-glutamine using this compound as an internal standard.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range3.14 - 157.20 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)3.14 µg/mL

Table 2: Accuracy and Precision

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
6.29 (Low)< 8.70%< 8.70%-4.35 to 8.91%
31.44 (Medium)< 8.70%< 8.70%-4.35 to 8.91%
125.76 (High)< 8.70%< 8.70%-4.35 to 8.91%

Data adapted from a validated method for glutamine in human plasma.[3]

Table 3: Recovery

QC Concentration (µg/mL)Extraction Recovery (%)
6.29 (Low)82.62 - 89.75%
31.44 (Medium)82.62 - 89.75%
125.76 (High)82.62 - 89.75%

Data represents the mean recovery across three QC levels.[4]

Mandatory Visualizations

Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system, involving the cycling of glutamate and glutamine between neurons and astrocytes. L-Glutamine is a key player in this cycle, serving as a precursor for the neurotransmitter glutamate.

Glutamate_Glutamine_Cycle cluster_Astrocyte Astrocyte cluster_Neuron Neuron Glutamate_A Glutamate Glutamine_Synthetase Glutamine Synthetase Glutamate_A->Glutamine_Synthetase ATP -> ADP+Pi Glutamine_A Glutamine Glutamine_Synthetase->Glutamine_A Synaptic_Cleft Synaptic Cleft Glutamine_A->Synaptic_Cleft Transport Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Glutaminase->Glutamate_N Vesicle Synaptic Vesicle Glutamate_N->Vesicle Packaging Vesicle->Synaptic_Cleft Release Synaptic_Cleft->Glutamate_A Uptake by EAATs Synaptic_Cleft->Glutamine_N Uptake Experimental_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

References

L-Glutamine-d5 in Aqueous Solutions: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of L-Glutamine-d5 in aqueous solutions. This compound, a deuterated isotopologue of the non-essential amino acid L-Glutamine, is a critical tool in metabolic research, serving as a tracer and an internal standard for quantitative analysis by mass spectrometry.[1][2] Understanding its behavior in aqueous environments is paramount for the design and execution of robust and reproducible experiments. This guide offers quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers in their use of this important compound.

Solubility of this compound

Table 1: Aqueous Solubility of L-Glutamine

Temperature (°C)Solubility (g/L)Solubility (mg/mL)Molarity (M)Reference(s)
2541.341.3~0.28[3]
252525~0.17[4]
253636~0.25[5]

Note: The molecular weight of L-Glutamine is 146.14 g/mol , and this compound is approximately 151.17 g/mol .[2][3]

Stability of this compound in Aqueous Solutions

L-Glutamine in aqueous solutions is known to undergo spontaneous degradation, a critical consideration for the preparation and storage of stock solutions and experimental media.[6] The primary degradation pathway is a non-enzymatic cyclization to form pyroglutamic acid and ammonia.[6] This process is influenced by several factors, including temperature, pH, and the composition of the solution.

Key Factors Influencing Stability:

  • Temperature: The degradation rate of L-Glutamine increases significantly with temperature. Storage at lower temperatures (4°C, -20°C, or -80°C) markedly improves its stability.[6][7]

  • pH: L-Glutamine is most stable in the pH range of 5.0 to 7.5. Degradation accelerates in both acidic and basic conditions.

  • Solution Composition: The presence of other components, such as those found in total parenteral nutrition (TPN) solutions, can affect the degradation rate.[6]

Table 2: Degradation Rates of L-Glutamine in Various Aqueous Solutions

SolutionTemperature (°C)pHDegradation Rate (%/day)Reference(s)
Water22-246.50.23[6]
Dextrose/Water (15% w/v)22-24-0.22[6]
Mixed TPN Solution22-24-0.8[6]
Intravenous Solutions4-<0.15[6]
Intravenous Solutions-20-<0.03[6]
Intravenous Solutions-80-Undetectable[6]
The Deuterium Kinetic Isotope Effect on Stability

The replacement of hydrogen with deuterium in this compound can influence its chemical stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate for reactions that involve the cleavage of this bond.

While direct studies on the non-enzymatic degradation of this compound are limited, research on other deuterated molecules provides valuable insights. For instance, a study on a deuterated version of the PET imaging agent 4-[¹⁸F]FGln, 4-[¹⁸F]FGln-d3, demonstrated enhanced in vivo stability against defluorination.[8] This suggests that the deuteration in this compound could similarly slow down its degradation in aqueous solutions. The KIE has been observed to reduce the metabolic rates of deuterated substrates.[9] Therefore, it is plausible that this compound exhibits greater stability in aqueous solutions compared to its non-deuterated counterpart.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the thermodynamic solubility of this compound in an aqueous buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess this compound prep2 Add to a known volume of aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 equi1 Incubate at a constant temperature (e.g., 25°C) with continuous agitation prep2->equi1 equi2 Equilibrate for a sufficient time (e.g., 24-48 hours) to reach saturation equi1->equi2 samp1 Centrifuge to pellet undissolved solid equi2->samp1 samp2 Carefully collect a known volume of the supernatant samp1->samp2 samp3 Dilute the supernatant with the buffer samp2->samp3 samp4 Quantify the concentration using a validated analytical method (e.g., LC-MS) samp3->samp4

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Stability Assessment using HPLC

This protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time.

G cluster_setup Experiment Setup cluster_timepoint Time-Point Analysis cluster_hplc HPLC Analysis setup1 Prepare a stock solution of this compound in the desired aqueous buffer setup2 Aliquot the solution into multiple vials setup1->setup2 setup3 Store the vials under different conditions (e.g., temperatures, pH) setup2->setup3 tp1 At specified time intervals (e.g., 0, 24, 48, 72 hours) setup3->tp1 tp2 Remove a vial from each condition tp1->tp2 tp3 Immediately analyze the sample by HPLC tp2->tp3 hplc1 Inject the sample onto the HPLC system tp3->hplc1 hplc2 Separate this compound from its degradation products hplc1->hplc2 hplc3 Quantify the peak area of this compound hplc2->hplc3 hplc4 Calculate the percentage of remaining this compound hplc3->hplc4

Caption: Experimental workflow for assessing the stability of this compound.

Table 3: Representative HPLC Method Parameters for L-Glutamine Analysis

ParameterSpecificationReference(s)
Column YMC Pack ODS-AQ (150mm x 4.6mm, 5 µm) or equivalent C18 column[10]
Mobile Phase Isocratic mixture of water and methanol (e.g., 90:10 v/v)[10]
Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4) (70:30 v/v)[11]
Flow Rate 1.0 mL/min[11][12]
Injection Volume 10 - 20 µL[13]
Column Temperature Ambient or controlled (e.g., 30°C)[10]
Detection UV at 210 nm[10]

Note: This method may need to be optimized for the specific instrumentation and to ensure adequate separation of this compound from its degradation products.

Biological Context: L-Glutamine's Central Role in Metabolism

This compound is utilized in research to trace the metabolic fate of glutamine. L-Glutamine is the most abundant free amino acid in human blood and plays a crucial role in a multitude of metabolic and signaling pathways.[14]

Glutaminolysis

Glutaminolysis is a key metabolic pathway where glutamine is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to generate energy and provide precursors for biosynthesis.[15][16] This pathway is particularly important in rapidly proliferating cells, including cancer cells.

G Glutamine L-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase (GDH) or Transaminases TCA TCA Cycle aKG->TCA

Caption: The core pathway of glutaminolysis.

Nucleotide Synthesis

L-Glutamine is a critical nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[17][18] This highlights its essential role in cell proliferation and growth.

G Glutamine L-Glutamine Purine Purine Synthesis Glutamine->Purine Nitrogen Donor Pyrimidine Pyrimidine Synthesis Glutamine->Pyrimidine Nitrogen Donor DNA_RNA DNA & RNA Purine->DNA_RNA Pyrimidine->DNA_RNA

Caption: L-Glutamine's role in nucleotide biosynthesis.

Conclusion

This compound is an invaluable tool for researchers studying cellular metabolism. While its aqueous solubility is comparable to that of L-Glutamine, its stability may be enhanced due to the kinetic isotope effect, a factor that warrants consideration in experimental design. The provided protocols and pathway diagrams offer a practical framework for the effective use of this compound in a research setting. Careful attention to the preparation and storage of this compound solutions is crucial for obtaining accurate and reliable experimental results.

References

Methodological & Application

Application Note: Quantification of L-Glutamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of L-Glutamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Glutamine-d5, to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of L-Glutamine levels in a biological matrix.

Introduction

L-Glutamine is the most abundant free amino acid in the human body and plays a crucial role in numerous metabolic processes.[1] It is considered a conditionally essential amino acid, particularly during periods of illness or injury.[1] Accurate quantification of L-Glutamine in biological matrices like plasma is essential for a wide range of research areas, including metabolic studies, clinical research, and pharmaceutical development. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like L-Glutamine in complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.[2]

Experimental

Materials and Reagents
  • L-Glutamine (≥98.7% purity)

  • This compound (≥99% deuterated forms)[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced ethically)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm) or equivalent[4]

  • Microcentrifuge

  • Pipettes and general laboratory consumables

Preparation of Stock and Working Solutions

L-Glutamine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Glutamine in ultrapure water.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

Working Solutions: Prepare a series of L-Glutamine working solutions for the calibration curve by serially diluting the stock solution with ultrapure water. A working solution of the internal standard is also prepared by diluting the IS stock solution.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a specified amount of the this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4][5]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:100 with ultrapure water before injection into the LC-MS/MS system.[4][5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

A typical LC method for the separation of L-Glutamine is as follows:

ParameterValue
Column Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm)[4]
Mobile Phase A 0.5% Formic acid and 0.3% HFBA in water[4][5]
Mobile Phase B 0.5% Formic acid and 0.3% HFBA in acetonitrile[5]
Flow Rate 0.4 mL/min[4][5]
Injection Volume 1 µL[4][5]
Column Temperature 25°C[4][5]
Autosampler Temp. 4°C[4][5]

Gradient Program:

Time (min)% Mobile Phase B
0.00
5.05
5.190
6.090
6.10
8.00
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3750 V[5]
Drying Gas Temp. 275°C[5]
Drying Gas Flow 9 L/min[5]
Sheath Gas Temp. 325°C[5]
Sheath Gas Flow 12 L/min[5]
Nebulizer Pressure 40 psi[5]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Glutamine147.184.1[4]
This compound152.188.1 or 135.1

Data Analysis and Results

The concentration of L-Glutamine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of L-Glutamine to this compound is plotted against the concentration of the calibration standards. A linear regression analysis is then applied.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the method.

ParameterResult
Linearity (R²) > 0.999[4]
Dynamic Range 0.5 - 10,000 µM in cell media[5]
Limit of Detection (LOD) 5 nM (5 fmol on column)[4]
Limit of Quantification (LOQ) 5 nM (5 fmol on column)[4]
Accuracy 86.7 – 109.7%[4]
Precision (%RSD) < 6%[4]
Reproducibility (%RSD) 0.23 – 5.42%[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (200 µL ice-cold Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute 1:100 supernatant->dilute lcms Inject into LC-MS/MS dilute->lcms chrom Chromatographic Separation lcms->chrom ms Mass Spectrometric Detection (MRM Mode) chrom->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quant Quantify L-Glutamine curve->quant

Caption: Experimental workflow for L-Glutamine quantification.

Quantification Method Relationship Diagram

G cluster_analytes Analytes in Sample cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_quant Quantification analyte L-Glutamine (Analyte) lc Separation based on Physicochemical Properties analyte->lc is This compound (Internal Standard) is->lc ms1 Q1: Precursor Ion Selection L-Glutamine: m/z 147.1 This compound: m/z 152.1 lc->ms1 ms2 Q2: Collision-Induced Dissociation ms1->ms2 ms3 Q3: Product Ion Detection L-Glutamine: m/z 84.1 This compound: m/z 88.1 ms2->ms3 quant Peak Area Ratio vs. Concentration ms3->quant

Caption: Logical relationship of the quantification method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of L-Glutamine in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in various research and development settings. The use of a deuterated internal standard ensures the robustness and accuracy of the results.

References

GC-MS Method for Amino Acid Analysis Using L-Glutamine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with L-Glutamine-d5 as an internal standard. This method is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible amino acid profiling.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous metabolic pathways.[1] Accurate quantification of amino acids is vital in various research fields, including clinical diagnostics, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for amino acid analysis due to its high sensitivity and resolution.[1] However, the low volatility and polar nature of amino acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2]

This method employs a silylation derivatization technique using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which are commonly used for derivatizing amino acids.[2][3] To ensure accurate quantification, a stable isotope-labeled internal standard, this compound, is utilized.[4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of amino acids is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine, Cell Culture Media) ProteinPrecipitation Protein Precipitation (e.g., with Trichloroacetic Acid) SampleCollection->ProteinPrecipitation SupernatantCollection Supernatant Collection and Drying ProteinPrecipitation->SupernatantCollection AddInternalStandard Addition of this compound Internal Standard SupernatantCollection->AddInternalStandard DerivatizationStep Silylation with MTBSTFA/MSTFA AddInternalStandard->DerivatizationStep GCMS_Analysis GC-MS Injection and Analysis DerivatizationStep->GCMS_Analysis DataAcquisition Data Acquisition (Scan or SIM mode) GCMS_Analysis->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration DataReporting Data Reporting and Analysis PeakIntegration->DataReporting Silylation Reaction cluster_amino_acid Amino Acid cluster_reagent Silylating Reagent cluster_product Derivatized Amino Acid cluster_glutamine L-Glutamine cluster_glutamine_product Derivatized L-Glutamine AminoAcid R-CH(NH2)-COOH Derivative R-CH(NH-TBDMS)-COO-TBDMS AminoAcid->Derivative + MTBSTFA MTBSTFA MTBSTFA Glutamine H2N-CO-CH2-CH2-CH(NH2)-COOH GlutamineDerivative TBDMS-HN-CO-CH2-CH2-CH(NH-TBDMS)-COO-TBDMS Glutamine->GlutamineDerivative + MTBSTFA

References

Application Note: Using L-Glutamine-d5 for Metabolic Flux Analysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferation rates and survive in often nutrient-poor tumor microenvironments.[1][2][3] One of the key features of this altered metabolism is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[4] Glutamine serves as a crucial source of both carbon and nitrogen for the biosynthesis of macromolecules like nucleotides, non-essential amino acids, and lipids, and for maintaining cellular redox homeostasis through glutathione synthesis.[5][6]

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways and understand the metabolic rewiring in cancer.[3][7][8][9] L-Glutamine-d5 ([2,3,3,4,4-D5]-L-Glutamine) is a stable isotope-labeled tracer where five hydrogen atoms on the carbon backbone are replaced with deuterium. By tracking the incorporation of these deuterium atoms into downstream metabolites using mass spectrometry, researchers can elucidate the contributions of glutamine to various metabolic pathways.[10] This application note provides detailed protocols for using this compound in cancer cell metabolic flux analysis, from experimental design to data interpretation.

Key Metabolic Pathways

Glutamine is catabolized through a process called glutaminolysis.[11] This pathway is central to cancer cell metabolism and feeds into several critical biosynthetic and bioenergetic routes.

  • Glutaminolysis and the TCA Cycle: Glutamine is first converted to glutamate by glutaminase (GLS) and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or transaminases.[12][13] This anaplerotic flux replenishes the TCA cycle, providing intermediates for biosynthesis and supporting energy production.[1][13]

  • Nucleotide Synthesis: The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1][5][14] Aspartate, derived from glutamine-fueled TCA cycle activity, also contributes to this process.[5]

  • Redox Homeostasis: Glutamine-derived glutamate is a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[5] This is critical for cancer cells to manage the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity.

  • Amino Acid Synthesis: The nitrogen from glutamine can be transferred to other keto-acids to synthesize non-essential amino acids such as alanine, aspartate, and proline.[15][16]

Below is a diagram illustrating the metabolic fate of this compound in a cancer cell.

G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Gln_d5_ext This compound Gln_d5_cyt This compound Gln_d5_ext->Gln_d5_cyt SLC1A5 (ASCT2) Glu_d5_cyt Glutamate-d5 Gln_d5_cyt->Glu_d5_cyt GLS Gln_d5_mit This compound Gln_d5_cyt->Gln_d5_mit GSH_d5 Glutathione-d5 Glu_d5_cyt->GSH_d5 Asp_d4 Aspartate-d4 Nucleotides Purines & Pyrimidines Asp_d4->Nucleotides Glu_d5_mit Glutamate-d5 Gln_d5_mit->Glu_d5_mit GLS aKG_d4 α-Ketoglutarate-d4 Glu_d5_mit->aKG_d4 GLUD/TA Suc_d3 Succinate-d3 aKG_d4->Suc_d3 TCA Cycle Cit_d4 Citrate-d4 Cit_d4->aKG_d4 TCA Cycle Fum_d2 Fumarate-d2 Suc_d3->Fum_d2 TCA Cycle Mal_d3 Malate-d3 Fum_d2->Mal_d3 TCA Cycle OAA_d2 Oxaloacetate-d2 Mal_d3->OAA_d2 TCA Cycle OAA_d2->Asp_d4 GOT2 OAA_d2->Cit_d4 TCA Cycle

Figure 1: Metabolic fate of this compound in cancer cells.

Experimental Protocols

A successful metabolic flux experiment requires careful planning and execution. The following protocols provide a step-by-step guide for a typical this compound tracing experiment in adherent cancer cells.

Protocol: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cancer cells of choice (e.g., HeLa, HCT116, A549) in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in standard DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Media Preparation: Prepare the labeling medium. This is typically a custom formulation of DMEM/RPMI (lacking glucose and glutamine) to which you add glucose at a physiological concentration (e.g., 5-10 mM) and this compound (e.g., 2-4 mM). The unlabeled glutamine in standard media is replaced with the labeled tracer.

  • Labeling: Once cells reach ~70% confluency, aspirate the standard culture medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.

  • Add 2 mL of the pre-warmed this compound labeling medium to each well.

  • Return the plates to the incubator (37°C, 5% CO2) and incubate for the desired time. The incubation time is critical for observing isotopic steady-state and can range from a few hours to 24 hours, depending on the proliferation rate of the cells and the pathways of interest.

Protocol: Metabolite Extraction

This protocol is adapted for adherent cells and uses a cold methanol-based solution to quench metabolism and extract polar metabolites.[2][17][18][19]

  • Quenching: After the labeling period, remove the plates from the incubator and immediately place them on dry ice to rapidly quench metabolic activity.

  • Aspirate the labeling medium.

  • Washing: Quickly wash the cell monolayer with 5 mL of ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites. Aspirate the saline completely.

  • Extraction: Add 1 mL of ice-cold extraction solvent (80% Methanol / 20% Water, pre-chilled to -80°C) to each well.

  • Place the plates on a rocker or shaker at 4°C for 10 minutes to ensure complete lysis and extraction.

  • Harvesting: Using a cell scraper, scrape the cells off the plate into the methanol solution.

  • Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the samples at -80°C until analysis by mass spectrometry.

Protocol: LC-MS Analysis

Metabolite analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Prior to injection, dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of an appropriate solvent for the chromatography method (e.g., 50% Acetonitrile/Water for HILIC).

  • Chromatography: Separate the metabolites using a method such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Chromatography.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8] Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest. The mass resolution should be high enough to distinguish between different isotopologues.

  • Data Analysis: Process the raw data to identify peaks and determine the mass isotopologue distribution (MID) for each metabolite. The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). For this compound, you will be looking for mass shifts up to M+5 in downstream metabolites.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for key metabolites. This data reveals the extent to which the labeled tracer has been incorporated into different metabolic pathways.

Experimental Workflow

The entire process from cell culture to data analysis can be visualized as a workflow.

G cluster_exp Experimental Phase cluster_anal Analytical Phase node_style node_style proc_style proc_style data_style data_style res_style res_style A 1. Seed Cancer Cells B 2. Culture to 70-80% Confluency A->B C 3. Label with this compound Medium B->C D 4. Quench Metabolism & Harvest C->D E 5. Extract Metabolites D->E F 6. LC-MS Analysis E->F G 7. Raw Data Processing F->G H 8. Calculate Mass Isotopologue Distributions (MIDs) G->H I Metabolic Flux Model H->I J Pathway Activity Quantification I->J

Figure 2: Experimental workflow for this compound metabolic flux analysis.

Quantitative Data Summary

The following tables present hypothetical but representative data for the fractional enrichment of key metabolites in two different cancer cell lines after 24 hours of labeling with 4 mM this compound. Fractional enrichment represents the percentage of a metabolite pool that contains one or more deuterium atoms from the tracer.

Table 1: Fractional Enrichment (%) of TCA Cycle Intermediates

MetaboliteCancer Cell Line A (e.g., HCT116)Cancer Cell Line B (e.g., A549)
Glutamate95.2 ± 1.596.1 ± 1.1
α-Ketoglutarate88.7 ± 2.190.3 ± 1.8
Citrate45.3 ± 3.530.1 ± 2.9
Succinate42.1 ± 3.228.5 ± 2.5
Malate43.5 ± 3.829.2 ± 3.1

Data are represented as mean ± standard deviation (n=3).

Table 2: Mass Isotopologue Distribution (MID) of Citrate

IsotopologueCancer Cell Line A (%)Cancer Cell Line B (%)
M+054.769.9
M+15.16.2
M+28.37.5
M+39.85.3
M+422.111.1
M+50.00.0

Data are represented as the percentage of the total citrate pool.

Interpretation:

  • From Table 1 , both cell lines show high enrichment in glutamate and α-ketoglutarate, indicating active glutamine uptake and conversion. However, Cell Line A shows significantly higher enrichment in downstream TCA cycle intermediates (Citrate, Succinate, Malate) compared to Cell Line B. This suggests that Cell Line A has a greater reliance on glutamine to fuel the TCA cycle (a higher anaplerotic flux).[20]

  • From Table 2 , the MID of citrate reveals more detail. The dominant labeled isotopologue is M+4, which results from the condensation of M+4 oxaloacetate (derived from M+4 α-ketoglutarate after one turn of the cycle) and unlabeled acetyl-CoA. The higher abundance of M+4 citrate in Cell Line A confirms its higher glutamine-driven TCA cycle activity. The absence of M+5 citrate indicates that reductive carboxylation of α-ketoglutarate (a pathway that preserves all 5 carbons from glutamine) is not a dominant pathway under these conditions.[21][22]

Conclusion

Metabolic flux analysis using this compound is a robust method for dissecting the intricate metabolic networks that support cancer cell proliferation. By providing quantitative data on pathway activity, this technique allows researchers to identify metabolic vulnerabilities that can be exploited for therapeutic intervention.[1] The protocols and examples provided here serve as a comprehensive guide for implementing this powerful tool in cancer research and drug development.

References

Application Notes and Protocols for L-Glutamine-d5 Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of L-Glutamine-d5 in metabolomics studies. The selection of an appropriate sample preparation method is critical for accurate and reproducible results, as it directly impacts metabolite recovery, matrix effects, and overall data quality. This document outlines three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with specific considerations for various biological matrices.

Introduction to this compound in Metabolomics

L-Glutamine is a crucial amino acid involved in a multitude of cellular processes, including energy metabolism, nucleotide synthesis, and neurotransmitter production. Stable isotope-labeled L-Glutamine, such as this compound, is an invaluable tool in metabolomics research. It serves as an internal standard for the accurate quantification of endogenous L-Glutamine, enabling the correction of variations that may occur during sample preparation and analysis. Furthermore, its use as a tracer allows for the elucidation of metabolic pathways and fluxes within a biological system.

A significant challenge in the analysis of glutamine is its potential for in-source cyclization to pyroglutamic acid during mass spectrometry analysis, which can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for this analytical artifact.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the desired metabolite coverage, and the analytical platform. Below is a summary of the quantitative performance of the three detailed protocols.

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (Methanol/Chloroform)Solid-Phase Extraction (Mixed-Mode)
Typical Recovery 80-95%70-90%85-105%
Matrix Effect Moderate to HighLow to ModerateLow
Linearity (r²) >0.99>0.99>0.99
Precision (%RSD) <15%<15%<10%
Limit of Quantification (LOQ) Low ng/mLLow to mid ng/mLSub ng/mL to low ng/mL
Throughput HighModerateModerate to Low
Cost per Sample LowLow to ModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum and Cell Culture Supernatants

This method is rapid, simple, and effective for removing the majority of proteins from biological fluids. Methanol is a common choice of solvent for precipitating proteins while keeping small polar metabolites like this compound in solution.

Materials:

  • Ice-cold methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Sample Collection: Collect blood into appropriate anticoagulant tubes (e.g., EDTA) and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. For serum, allow blood to clot at room temperature for 30 minutes before centrifugation. For cell culture, collect the supernatant.

  • Internal Standard Spiking: To 100 µL of plasma, serum, or cell culture supernatant in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample (a 1:4 sample to solvent ratio).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Drying (Optional): The supernatant can be directly injected for LC-MS analysis or dried down under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

PPT_Workflow cluster_start Sample Input cluster_processing Processing Steps cluster_output Final Sample start Plasma/Serum or Cell Supernatant spike Spike with This compound IS start->spike precipitate Add Cold Methanol (1:4 ratio) spike->precipitate vortex Vortex precipitate->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Supernatant centrifuge->collect end Sample for LC-MS Analysis collect->end

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE) for Adherent Cells and Tissue Homogenates

LLE is used to separate compounds based on their differential solubilities in two immiscible liquids. For metabolomics, a common approach is to use a biphasic system of methanol, chloroform, and water to separate polar metabolites from lipids.

Materials:

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vortex mixer

Procedure for Adherent Cells:

  • Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to quench metabolic activity.

  • Extraction Solvent Addition: Add 1 mL of a pre-chilled (-20°C) methanol:water (8:2, v/v) solution containing the this compound internal standard to the frozen cells.

  • Cell Lysis and Collection: Use a cell scraper to scrape the cells into the solvent. Transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation: Add 500 µL of chloroform to the tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.

  • Drying and Reconstitution: Dry the aqueous extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Procedure for Tissue Homogenates:

  • Tissue Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled methanol:water (8:2, v/v) solution containing the this compound internal standard using a bead beater or other homogenizer. A typical ratio is 50 mg of tissue per 1 mL of solvent.

  • Follow steps 4-7 from the Adherent Cells protocol.

LLE_Workflow cluster_start Sample Input cluster_processing Processing Steps cluster_output Final Sample start Adherent Cells or Tissue Homogenate quench Quench Metabolism (Liquid Nitrogen) start->quench extract Add Methanol:Water (8:2) with this compound IS quench->extract phase_sep Add Chloroform & Vortex extract->phase_sep centrifuge Centrifuge for Phase Separation phase_sep->centrifuge collect Collect Aqueous Phase centrifuge->collect end Polar Metabolite Extract for LC-MS collect->end

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE) for Urine and other complex matrices

SPE is a highly effective technique for sample cleanup and concentration of analytes. Mixed-mode cation exchange cartridges are particularly useful for retaining and eluting amino acids like this compound.

Materials:

  • Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Sample Pre-treatment: Centrifuge urine samples at 3,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 with 2% formic acid in water. Add the this compound internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained impurities. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound and other amino acids with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

SPE_Workflow cluster_start Sample Input cluster_processing Processing Steps cluster_output Final Sample start Urine Sample pretreat Pre-treat and Spike with this compound IS start->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute end Purified Extract for LC-MS elute->end

Solid-Phase Extraction Workflow

Concluding Remarks

The successful application of this compound in metabolomics studies is highly dependent on the meticulous execution of sample preparation protocols. The methods described herein provide robust and reliable means to extract and purify this compound from various biological matrices. Researchers should validate the chosen method for their specific application to ensure the highest quality data for their metabolomics research and drug development endeavors.

Application Notes and Protocols: Incorporating L-Glutamine-d5 into Cell Culture Media for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer. Understanding the intricate network of metabolic pathways is crucial for identifying novel therapeutic targets and developing effective drugs. Stable isotope tracing is a powerful technique that allows researchers to track the fate of specific nutrients within cellular metabolic pathways. L-Glutamine, a non-essential amino acid, is a key nutrient for highly proliferative cells, serving as a major carbon and nitrogen source for the biosynthesis of macromolecules and for energy production through the tricarboxylic acid (TCA) cycle.[1][2]

This document provides detailed application notes and protocols for the use of L-Glutamine-d5, a stable isotope-labeled form of L-glutamine, as a tracer in cell culture-based metabolic studies. By replacing standard L-glutamine with this compound in the culture medium, researchers can trace the metabolic fate of the deuterated glutamine molecule through various downstream pathways using mass spectrometry. This allows for the elucidation of pathway activity and the identification of metabolic vulnerabilities.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a specific pathway.

  • Pathway Elucidation: Identifying the contribution of glutamine to various biosynthetic pathways, such as the TCA cycle, amino acid synthesis, and nucleotide synthesis.

  • Target Engagement Studies: Assessing the impact of therapeutic compounds on glutamine metabolism.

  • Biomarker Discovery: Identifying metabolic changes associated with disease states or drug responses.

Data Presentation

The primary output of an this compound tracer study is the mass isotopomer distribution (MID) of downstream metabolites. This data reveals the extent to which the deuterium label from this compound has been incorporated into other molecules. The results are typically presented in a tabular format, showcasing the fractional enrichment of labeled metabolites.

MetaboliteMass IsotopomerFractional Enrichment (%) (Control)Fractional Enrichment (%) (Treated)Fold Change
GlutamateM+585.2 ± 3.165.7 ± 4.50.77
α-KetoglutarateM+578.9 ± 2.855.1 ± 3.90.70
CitrateM+445.3 ± 2.122.8 ± 1.90.50
SuccinateM+455.6 ± 3.530.1 ± 2.70.54
FumarateM+458.1 ± 4.032.5 ± 3.10.56
MalateM+460.3 ± 3.835.2 ± 2.90.58
AspartateM+452.4 ± 2.928.9 ± 2.50.55
ProlineM+530.1 ± 1.815.7 ± 1.50.52

Table 1: Representative Mass Isotopomer Distribution Data from an this compound Tracer Study. This table illustrates the fractional enrichment of deuterium-labeled metabolites in a hypothetical experiment comparing a control group to a group treated with a glutaminase inhibitor. The "M+n" notation indicates the mass isotopomer with 'n' deuterium atoms incorporated.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Media

Objective: To prepare sterile cell culture medium with a defined concentration of this compound for tracer studies.

Materials:

  • This compound powder (≥98% isotopic purity)

  • Glutamine-free basal medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100x)

  • Sterile water for injection or cell culture grade water

  • Sterile 0.22 µm filter units

  • Sterile conical tubes and serological pipettes

Procedure:

  • Prepare a 200 mM this compound Stock Solution:

    • Calculate the required amount of this compound powder. The molecular weight of this compound (C₅H₅D₅N₂O₃) is approximately 151.18 g/mol . To make 10 mL of a 200 mM stock solution, weigh out 30.24 mg of this compound.

    • Aseptically add the this compound powder to a sterile 15 mL conical tube.

    • Add 9 mL of sterile water and vortex until the powder is completely dissolved.

    • Bring the final volume to 10 mL with sterile water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare the Complete this compound Labeling Medium:

    • Start with glutamine-free basal medium. For a final volume of 500 mL, use approximately 445 mL of basal medium.

    • Add 50 mL of dFBS (for a final concentration of 10%). The use of dialyzed FBS is recommended to minimize the presence of unlabeled glutamine.

    • Add 5 mL of 100x Penicillin-Streptomycin solution.

    • Add the appropriate volume of the 200 mM this compound stock solution to achieve the desired final concentration (typically 2-4 mM). For a final concentration of 4 mM in 500 mL, add 10 mL of the 200 mM stock solution.

    • Bring the final volume to 500 mL with glutamine-free basal medium if necessary.

    • Mix gently by inverting the bottle.

    • Store the complete labeling medium at 4°C for up to 2-3 weeks.

Protocol 2: this compound Tracer Labeling Experiment

Objective: To label cultured cells with this compound to achieve isotopic steady-state for metabolic analysis.

Materials:

  • Cultured cells of interest

  • Complete this compound labeling medium (from Protocol 1)

  • Standard complete culture medium (for pre-culture)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow in standard complete culture medium for 24 hours.

  • Media Exchange:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glutamine.

    • Aspirate the PBS.

    • Add the pre-warmed complete this compound labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady-state. This time can vary depending on the cell type and the metabolic pathway of interest. For central carbon metabolism, a labeling time of 6-24 hours is often sufficient. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.

  • Metabolite Extraction: Proceed immediately to Protocol 3 for quenching metabolism and extracting metabolites.

Protocol 3: Quenching and Metabolite Extraction

Objective: To rapidly halt enzymatic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen or a dry ice/ethanol slurry

  • -80°C methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >14,000 x g)

Procedure:

  • Quenching Metabolism:

    • Remove the culture vessel from the incubator.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites. Perform this step as quickly as possible to minimize metabolic changes.

    • Aspirate the final wash solution completely.

    • For adherent cells, place the culture dish on a bed of dry ice or in a dry ice/ethanol slurry to rapidly freeze the cells and quench metabolism.

  • Metabolite Extraction:

    • To the frozen cells in the culture dish, add a sufficient volume of -80°C 80% methanol (e.g., 1 mL for a 6-well plate well).

    • Use a cell scraper to scrape the cells into the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute at 4°C.

    • Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • The metabolite extract can be stored at -80°C until analysis by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start media_prep Prepare this compound Labeling Medium start->media_prep cell_seeding Seed Cells in Standard Medium start->cell_seeding wash Wash with PBS cell_seeding->wash add_label Add this compound Medium wash->add_label incubate Incubate for 6-24h add_label->incubate quench Quench Metabolism (Cold NaCl Wash & Freeze) incubate->quench extract Extract Metabolites (80% Methanol) quench->extract ms_analysis LC-MS/MS Analysis extract->ms_analysis data_analysis Data Analysis (Mass Isotopomer Distribution) ms_analysis->data_analysis end End data_analysis->end glutamine_metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria gln_d5_ext This compound gln_d5_cyt This compound gln_d5_ext->gln_d5_cyt Transporter glu_d5_cyt Glutamate-d5 gln_d5_cyt->glu_d5_cyt nuc Nucleotide Synthesis gln_d5_cyt->nuc gln_d5_mit This compound gln_d5_cyt->gln_d5_mit pro_d5 Proline-d5 glu_d5_cyt->pro_d5 glu_d5_mit Glutamate-d5 gln_d5_mit->glu_d5_mit Glutaminase akg_d5 α-Ketoglutarate-d5 glu_d5_mit->akg_d5 GDH/Transaminase tca TCA Cycle akg_d5->tca cit_d4 Citrate-d4 tca->cit_d4 asp_d4 Aspartate-d4 tca->asp_d4 decision_tree q1 What is the primary research question? a1_flux Quantify metabolic flux q1->a1_flux Flux a1_pathway Identify active pathways q1->a1_pathway Pathway a1_drug Assess drug effect q1->a1_drug Drug q2_time Dynamic or steady-state analysis? a1_flux->q2_time a1_pathway->q2_time a1_drug->q2_time a2_dynamic Short time course (e.g., 0, 5, 15, 30, 60 min) q2_time->a2_dynamic Dynamic a2_steady Single time point at isotopic steady-state (e.g., 24h) q2_time->a2_steady Steady-State q3_comp Subcellular compartment of interest? a2_dynamic->q3_comp a2_steady->q3_comp a3_whole Whole cell lysate q3_comp->a3_whole Whole Cell a3_mito Mitochondrial isolation q3_comp->a3_mito Mitochondria q4_analysis Desired analytical output? a3_whole->q4_analysis a3_mito->q4_analysis a4_mid Mass Isotopomer Distribution (MID) q4_analysis->a4_mid MID a4_fc Fractional Contribution (FC) calculation q4_analysis->a4_fc FC end_node Final Experimental Design a4_mid->end_node a4_fc->end_node

References

Application Note and Protocols for Calculating Isotopic Enrichment of L-Glutamine-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamine is a critical amino acid involved in a multitude of cellular processes, including nucleotide synthesis, redox homeostasis, and energy metabolism. Stable isotope-labeled L-Glutamine, such as L-Glutamine-d5, is a powerful tool for tracing the metabolic fate of glutamine in biological systems. This application note provides detailed protocols for the sample preparation, mass spectrometry analysis, and calculation of isotopic enrichment of this compound in various biological matrices, including plasma, cell culture media, and cell extracts. The methods described herein are essential for researchers in fields such as metabolomics, cancer biology, and drug development.

This compound is frequently used as an internal standard for the accurate quantification of L-glutamine.[1] However, its use as a metabolic tracer to determine isotopic enrichment requires precise measurement of the relative abundance of its isotopologues. This document outlines both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based approaches.

Experimental Workflow Overview

The general workflow for determining the isotopic enrichment of this compound involves several key steps, from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Derivatization (GC-MS) Derivatization (GC-MS) Extraction->Derivatization (GC-MS) MS Analysis MS Analysis Extraction->MS Analysis LC-MS/MS Derivatization (GC-MS)->MS Analysis Peak Integration Peak Integration MS Analysis->Peak Integration Isotopic Enrichment Calculation Isotopic Enrichment Calculation Peak Integration->Isotopic Enrichment Calculation Glutamine Metabolism This compound This compound L-Glutamate-d5 L-Glutamate-d5 This compound->L-Glutamate-d5 Glutaminase alpha-Ketoglutarate-d4 alpha-Ketoglutarate-d4 L-Glutamate-d5->alpha-Ketoglutarate-d4 Glutamate Dehydrogenase TCA Cycle TCA Cycle alpha-Ketoglutarate-d4->TCA Cycle

References

Application Notes and Protocols: L-Glutamine-d5 in NMR Spectroscopy for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of L-Glutamine-d5 in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of proteins and the elucidation of metabolic pathways. The protocols outlined below offer step-by-step guidance for key experiments, while the accompanying data and visualizations are designed to facilitate a comprehensive understanding of the methodologies and their applications.

Structural Analysis of Proteins using this compound

The incorporation of deuterium-labeled amino acids, such as this compound, is a powerful technique in NMR spectroscopy for studying the structure and dynamics of large proteins. Deuteration reduces the density of protons, which in turn simplifies complex spectra and reduces signal overlap, enabling the analysis of proteins that would otherwise be intractable by conventional NMR methods.

Application:
  • Determination of high-resolution 3D structures of proteins: By reducing spectral complexity, this compound allows for more accurate and efficient resonance assignment and the collection of a greater number of structural restraints.

  • Studies of protein dynamics and folding: Deuterium labeling can be used to probe the dynamics of specific regions of a protein by monitoring changes in NMR relaxation parameters.

  • Analysis of protein-ligand interactions: Simplifying the protein spectrum with this compound facilitates the observation of chemical shift perturbations upon ligand binding, allowing for the mapping of binding sites and the determination of binding affinities.

Experimental Protocol: Expression and Purification of Deuterated Protein

This protocol describes the expression of a target protein in E. coli using a minimal medium supplemented with this compound.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal medium (e.g., M9) prepared with deuterium oxide (D2O).

  • Deuterated glucose (Glucose-d7) as the primary carbon source.

  • This compound.

  • Other necessary salts and supplements for M9 medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Appropriate antibiotics.

  • Purification resins and buffers.

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Adaptation to D2O:

    • Inoculate 1 L of M9 medium (prepared with H2O) containing the appropriate antibiotic with the overnight culture.

    • Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

    • Harvest the cells by centrifugation and resuspend the cell pellet in 1 L of M9 medium prepared with 50% D2O.

    • Repeat this adaptation step with increasing concentrations of D2O (e.g., 75%, 95%) to gradually adapt the cells to the deuterated environment.

  • Expression in Deuterated Medium:

    • Inoculate 1 L of M9 medium (prepared with >99% D2O) containing deuterated glucose (e.g., 2 g/L) and this compound (e.g., 1 g/L) with the adapted cell culture.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting and Lysis: After induction (typically 4-16 hours at a reduced temperature, e.g., 18-25°C), harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Purify the deuterated protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Sample Preparation for NMR: Dialyze the purified protein into the final NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) prepared in D2O. Concentrate the protein to the desired concentration (typically 0.1-1.0 mM) for NMR analysis.

Quantitative Data: Typical Protein Yields
Protein Size (kDa)Expression SystemDeuteration LevelTypical Yield (mg/L of culture)
25E. coli BL21(DE3)>95%10 - 30
45E. coli BL21(DE3)>95%5 - 15
60E. coli BL21(DE3)>90%2 - 10

This data is a generalized representation and actual yields may vary depending on the specific protein and expression conditions.

Experimental Workflow for Protein NMR with Deuterium Labeling

protein_nmr_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_nmr NMR Analysis cloning Clone Gene of Interest into Expression Vector transformation Transform E. coli cloning->transformation adaptation Adapt Cells to D2O transformation->adaptation expression Express Protein in D2O Medium with this compound adaptation->expression lysis Cell Lysis expression->lysis purification Purify Deuterated Protein lysis->purification sample_prep Prepare NMR Sample purification->sample_prep data_acquisition Acquire NMR Data (e.g., 2D, 3D experiments) sample_prep->data_acquisition data_processing Process and Analyze Spectra data_acquisition->data_processing structure_calc Structure Calculation and Refinement data_processing->structure_calc

Caption: Workflow for protein structure determination using deuterium labeling.

Metabolic Flux Analysis using this compound

This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the fate of glutamine in cellular metabolism. By monitoring the incorporation of deuterium into downstream metabolites, it is possible to quantify the rates of metabolic reactions and elucidate the contributions of different pathways.

Application:
  • Quantifying glutaminolysis and the TCA cycle flux: Tracing the deuterium from this compound through the tricarboxylic acid (TCA) cycle allows for the determination of the rate of glutamine oxidation.

  • Investigating cancer cell metabolism: Cancer cells often exhibit altered glutamine metabolism, and this compound can be used to study these changes and identify potential therapeutic targets.

  • Studying neurotransmitter metabolism: In the brain, glutamine is a precursor to the neurotransmitters glutamate and GABA. This compound can be used to study the dynamics of the glutamate-glutamine cycle.

Experimental Protocol: Metabolic Flux Analysis in Cultured Cells

This protocol outlines a general procedure for a 13C- and/or 2H-based MFA experiment using this compound in cultured mammalian cells.

Materials:

  • Cultured mammalian cells of interest.

  • Cell culture medium deficient in glutamine.

  • This compound.

  • Extraction solvent (e.g., cold 80% methanol).

  • Internal standard for quantification (e.g., a known amount of a labeled compound not expected to be produced by the cells).

Procedure:

  • Cell Culture: Culture the cells to the desired confluency in standard growth medium.

  • Isotope Labeling:

    • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Replace the medium with a glutamine-free medium supplemented with a known concentration of this compound.

    • Incubate the cells for a specific period to allow for the incorporation of the isotopic label into downstream metabolites. The incubation time will depend on the metabolic pathways of interest and should be optimized.

  • Metabolite Extraction:

    • Rapidly quench the metabolism by, for example, aspirating the medium and adding ice-cold extraction solvent.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the suspension to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for NMR:

    • Dry the metabolite extract, for example, using a speed vacuum concentrator.

    • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.

  • NMR Data Acquisition:

    • Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC) to identify and quantify the labeled metabolites.

  • Data Analysis:

    • Identify the labeled metabolites based on their chemical shifts and coupling patterns.

    • Quantify the extent of deuterium incorporation into each metabolite by integrating the relevant peaks in the NMR spectra.

    • Use the quantitative data to calculate metabolic fluxes using appropriate metabolic models and software.

Quantitative Data: Isotope Enrichment in TCA Cycle Intermediates

The following table shows hypothetical quantitative data for the percentage of deuterium enrichment in key TCA cycle intermediates after incubating cells with this compound.

MetaboliteDeuterium Enrichment (%)
Glutamate95
α-Ketoglutarate85
Succinate70
Fumarate65
Malate60
Aspartate55

This data is illustrative. Actual enrichment will depend on cell type, experimental conditions, and incubation time.

Signaling Pathway: Glutamine Metabolism

glutamine_metabolism Gln This compound Glu Glutamate-d5 Gln->Glu Glutaminase aKG α-Ketoglutarate-d4 Glu->aKG Glutamate Dehydrogenase or Transaminases Other Other Metabolic Pathways (e.g., Nucleotide Synthesis, Amino Acid Synthesis) Glu->Other TCA TCA Cycle aKG->TCA

Caption: Simplified pathway of L-Glutamine metabolism.

Quantitative NMR (qNMR) using this compound as an Internal Standard

This compound can serve as an excellent internal standard for quantitative NMR (qNMR) analysis of biological samples. Its deuterated nature ensures that its signals do not overlap with those of the analytes of interest in a 1H NMR spectrum, and its chemical similarity to other amino acids makes it a suitable standard for their quantification.

Application:
  • Quantification of amino acids and other metabolites in biological fluids: this compound can be added to samples such as plasma, urine, or cell culture media to accurately determine the concentrations of various metabolites.

  • Quality control of pharmaceutical preparations: It can be used as an internal standard to quantify the active ingredients in drug formulations.

Experimental Protocol: qNMR of Amino Acids

Materials:

  • Biological sample (e.g., cell extract, biofluid).

  • This compound of known purity and concentration.

  • Deuterated solvent (e.g., D2O).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a precisely known concentration in the deuterated solvent.

    • Add a known volume of the biological sample to an NMR tube.

    • Add a known volume of the this compound internal standard stock solution to the NMR tube.

    • Vortex the sample to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum of the sample. Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all signals, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Process the NMR spectrum (e.g., Fourier transformation, phase correction, baseline correction).

    • Integrate the area of a well-resolved signal from the analyte of interest and a well-resolved signal from this compound.

    • Calculate the concentration of the analyte using the following formula:

    Concentration (Analyte) = [ (Integral (Analyte) / Number of Protons (Analyte)) / (Integral (IS) / Number of Protons (IS)) ] * Concentration (IS)

    Where IS is the internal standard (this compound).

Quantitative Data: Amino Acid Quantification in a Cell Extract
Amino AcidConcentration (µM) determined by qNMR
Alanine250 ± 15
Valine180 ± 10
Leucine150 ± 8
Isoleucine120 ± 7

This data is an example of quantitative results that can be obtained using this compound as an internal standard.

Logical Relationship: qNMR Calculation

qnmr_calculation cluster_inputs Input Data cluster_calculation Calculation cluster_output Output Integral_Analyte Integral of Analyte Signal Ratio_Analyte Analyte Ratio Integral_Analyte->Ratio_Analyte Protons_Analyte Number of Protons (Analyte) Protons_Analyte->Ratio_Analyte Integral_IS Integral of IS Signal Ratio_IS IS Ratio Integral_IS->Ratio_IS Protons_IS Number of Protons (IS) Protons_IS->Ratio_IS Conc_IS Concentration of IS Conc_Analyte Concentration of Analyte Conc_IS->Conc_Analyte Final_Ratio Final Ratio Ratio_Analyte->Final_Ratio Ratio_IS->Final_Ratio Final_Ratio->Conc_Analyte

Caption: Logical flow for quantitative NMR (qNMR) calculation.

Application Notes and Protocols for L-Glutamine-d5 in Glutaminolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminolysis is a critical metabolic pathway that fuels rapidly proliferating cells, particularly cancer cells, by providing them with essential intermediates for energy production and biosynthesis.[1] This pathway involves the conversion of glutamine to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle.[2] The study of glutaminolysis is paramount in cancer research and drug development to identify novel therapeutic targets.[3][4] L-Glutamine-d5, a stable isotope-labeled form of L-glutamine, serves as a powerful tool for tracing the metabolic fate of glutamine and quantifying the flux through glutaminolysis and related pathways.[5][6][7] This document provides detailed protocols and application notes for utilizing this compound in such studies.

Stable isotope tracing using this compound allows researchers to track the deuterium atoms as they are incorporated into downstream metabolites.[3] This is typically analyzed by mass spectrometry (MS), which can differentiate between the labeled and unlabeled isotopologues of each metabolite based on their mass-to-charge ratio (m/z).[8]

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of glutamine consumption and its contribution to the TCA cycle and other biosynthetic pathways.[2]

  • Target Engagement Studies: Assessing the efficacy of drugs that target enzymes in the glutaminolysis pathway, such as glutaminase (GLS).[3][9]

  • Biomarker Discovery: Identifying metabolic changes associated with disease states or drug responses.[9]

  • Understanding Disease Metabolism: Elucidating the role of glutamine metabolism in various pathologies, including cancer and neurological disorders.[10]

Experimental Workflow

The following diagram outlines the typical workflow for a glutaminolysis study using this compound.

G cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture labeling 2. This compound Labeling cell_culture->labeling Introduce tracer quenching 3. Metabolic Quenching labeling->quenching Stop metabolism extraction 4. Metabolite Extraction quenching->extraction Isolate metabolites lcms 5. LC-MS/MS Analysis extraction->lcms Separate & detect data_analysis 6. Data Analysis & Interpretation lcms->data_analysis Quantify & interpret G cluster_cytosol Cytosol cluster_mito Mitochondrion Gln_d5_ext This compound (extracellular) Gln_d5_int This compound Gln_d5_ext->Gln_d5_int Transporter Glu_d5 Glutamate-d5 Gln_d5_int->Glu_d5 Glutaminase (GLS) aKG_d5 α-Ketoglutarate-d5 Glu_d5->aKG_d5 GDH / Transaminase Cit_d4 Citrate-d4 aKG_d5->Cit_d4 TCA Cycle (oxidative) Mal_d3 Malate-d3 Cit_d4->Mal_d3 TCA Cycle

References

Application Notes and Protocols for L-Glutamine-d5 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to designing, executing, and analyzing L-glutamine-d5 tracer experiments. Stable isotope tracing is a powerful technique for investigating the metabolic fate of glutamine and understanding its role in various cellular processes.[1] By using L-glutamine labeled with five deuterium atoms (d5), researchers can track the incorporation of these heavy isotopes into downstream metabolites, providing a dynamic view of metabolic pathways.[2]

Introduction to L-Glutamine Metabolism and Isotope Tracing

L-glutamine is a non-essential amino acid that plays a central role in cellular metabolism.[2][3] It is a key substrate for energy production through the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of nucleotides and other amino acids, and a critical component in redox homeostasis.[3][4][5] In rapidly proliferating cells, such as cancer cells, glutamine metabolism is often reprogrammed to support increased biosynthetic and bioenergetic demands.[3][6]

Isotope tracing with this compound coupled with mass spectrometry (MS) allows for the quantitative analysis of metabolic fluxes.[7][8] This technique involves introducing the labeled glutamine into a biological system and then measuring the abundance of the heavy isotopes in various metabolites over time.[1] Liquid chromatography-mass spectrometry (LC-MS) is a commonly used analytical platform for these studies due to its high sensitivity and ability to separate and detect a wide range of metabolites.[9][10][11]

Experimental Design and Protocols

A successful this compound tracer experiment requires careful planning and execution. The following protocols provide a general framework that can be adapted to specific research questions and experimental models.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing this compound. The final concentration of the tracer should be optimized for the specific cell type and experimental goals. A common starting point is to replace the unlabeled L-glutamine in the medium with this compound.

  • Labeling:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound containing medium to the cells.

    • Incubate the cells for the desired period. Time-course experiments are recommended to capture the dynamics of label incorporation.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold quenching solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly to ensure complete lysis and extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.

Protocol 3: LC-MS Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids and TCA cycle intermediates.[11]

  • Mass Spectrometry Detection: Detect the metabolites using a high-resolution mass spectrometer. The instrument should be capable of accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues (molecules with different numbers of heavy isotopes).[12]

  • Data Acquisition: Acquire data in full scan mode to capture all ions within a specified m/z range. This allows for the retrospective analysis of all labeled species.

Data Processing and Analysis Workflow

The raw data generated by the LC-MS instrument requires several processing steps to extract meaningful biological information.[12]

Step 1: Peak Picking and Alignment

The first step is to identify and quantify the abundance of each metabolic feature in the raw data. This involves algorithms that detect peaks corresponding to specific metabolites and align them across different samples.[12]

Step 2: Metabolite Identification

Metabolites are identified by comparing their accurate mass and retention time to a library of known standards or by using tandem mass spectrometry (MS/MS) to fragment the molecules and match the fragmentation pattern to a database.

Step 3: Isotopologue Abundance Correction

The raw abundance of each isotopologue needs to be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N). This correction is crucial for accurately determining the enrichment from the this compound tracer.

Step 4: Calculation of Isotopic Enrichment

Isotopic enrichment is the percentage of a metabolite pool that is labeled with the heavy isotope. It is calculated as the ratio of the sum of the intensities of the labeled isotopologues to the sum of the intensities of all isotopologues of that metabolite.

Step 5: Metabolic Flux Analysis

The corrected and quantified isotopologue data can be used to calculate metabolic fluxes, which represent the rate of reactions in a metabolic network. This often requires specialized software and modeling approaches.[10]

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Relative Abundance of L-Glutamine Isotopologues

Sample IDM+0 (Unlabeled)M+1M+2M+3M+4M+5 (Fully Labeled)
Control_T01.000.000.000.000.000.00
Control_T10.250.050.100.150.200.25
Treatment_A_T10.150.030.070.100.250.40
Treatment_B_T10.300.060.120.180.140.20

This table shows the relative abundance of different isotopologues of L-glutamine at different time points and under different treatment conditions. M+n represents the isotopologue with 'n' deuterium atoms.

Table 2: Isotopic Enrichment in Key Downstream Metabolites

MetaboliteControl - 6h (%)Treatment A - 6h (%)Control - 24h (%)Treatment A - 24h (%)
Glutamate85.2 ± 3.192.5 ± 2.895.1 ± 1.998.3 ± 0.9
α-Ketoglutarate78.9 ± 4.588.1 ± 3.790.3 ± 2.596.7 ± 1.8
Succinate65.4 ± 5.275.9 ± 4.182.1 ± 3.489.5 ± 2.9
Fumarate63.1 ± 4.972.8 ± 3.980.5 ± 3.187.2 ± 2.6
Malate68.7 ± 5.579.3 ± 4.685.4 ± 3.891.8 ± 3.1
Aspartate70.2 ± 4.881.5 ± 4.288.9 ± 3.594.6 ± 2.7

This table summarizes the percent isotopic enrichment in key metabolites downstream of glutamine after 6 and 24 hours of labeling with this compound.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Glutamine_Metabolism cluster_TCA Glutamine This compound Glutamate Glutamate-d5 Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate-d4 Glutamate->aKG GDH / Transaminases Other Other Biosynthesis (e.g., Nucleotides) Glutamate->Other TCA TCA Cycle aKG->TCA Succinate Succinate-d4 aKG->Succinate Fumarate Fumarate-d4 Malate Malate-d4 Oxaloacetate Oxaloacetate-d4 Succinate->Fumarate Fumarate->Malate Malate->Oxaloacetate Aspartate Aspartate-d4 Oxaloacetate->Aspartate Transaminase

Caption: L-Glutamine metabolism and entry into the TCA cycle.

Data_Processing_Workflow Start Cell Culture with This compound Extraction Metabolite Extraction Start->Extraction LCMS LC-MS Analysis Extraction->LCMS RawData Raw LC-MS Data LCMS->RawData PeakPicking Peak Picking & Alignment RawData->PeakPicking MetaboliteID Metabolite Identification PeakPicking->MetaboliteID Correction Natural Abundance Correction MetaboliteID->Correction Enrichment Isotopic Enrichment Calculation Correction->Enrichment FluxAnalysis Metabolic Flux Analysis Enrichment->FluxAnalysis Interpretation Biological Interpretation FluxAnalysis->Interpretation

Caption: Data processing workflow for this compound tracer experiments.

References

Determining the Optimal Concentration of L-Glutamine-d5 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-011825

Introduction

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to ensure accuracy and precision.[1] A SIL-IS, such as L-Glutamine-d5, is chemically and physically almost identical to the analyte of interest, L-Glutamine. This similarity allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and mass spectrometric detection, including matrix effects, extraction losses, and instrument response fluctuations.[2][3]

The concentration of the internal standard is a critical parameter in the development of a robust bioanalytical method. An improperly chosen concentration can lead to inaccurate and imprecise results.[4] This application note provides a detailed protocol for determining the optimal concentration of this compound for the quantification of L-Glutamine in biological matrices. The described workflow is applicable to researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

General Considerations for Internal Standard Concentration Selection

The ideal concentration for an internal standard should be chosen based on several factors:

  • Analyte Concentration Range: The IS concentration should be within the linear dynamic range of the assay and ideally correspond to the expected endogenous or therapeutic concentration range of the analyte in the study samples.[5]

  • Mass Spectrometric Response: The chosen concentration should provide a consistent and reproducible signal with a sufficient signal-to-noise ratio (S/N), but should not be so high that it causes detector saturation.[2]

  • Minimizing Variability: The goal is to select a concentration that minimizes the coefficient of variation (%CV) for the analyte-to-internal standard peak area ratio across the calibration curve.

A common starting point is to select an this compound concentration that is in the mid-range of the calibration curve for L-Glutamine. Some studies suggest a concentration in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[2]

Experimental Workflow for Optimization

The process of determining the optimal this compound concentration involves a systematic evaluation of different concentrations and their impact on the performance of the analytical method.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_cal_qc Prepare L-Glutamine Calibration Standards (CS) and Quality Control (QC) Samples spike_samples Spike CS and QC samples with each this compound concentration prep_cal_qc->spike_samples prep_is Prepare multiple this compound working solutions at different concentrations prep_is->spike_samples analyze_samples Analyze samples using the developed LC-MS/MS method spike_samples->analyze_samples process_data Process data and generate calibration curves for each IS concentration analyze_samples->process_data eval_performance Evaluate accuracy, precision, and linearity for each set of data process_data->eval_performance select_optimal Select the optimal this compound concentration eval_performance->select_optimal

Caption: Experimental workflow for optimizing this compound concentration.

Detailed Protocols

Materials and Reagents
  • L-Glutamine (analytical standard)

  • This compound (isotopic purity >98%)

  • Control biological matrix (e.g., human plasma, cell culture medium)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • L-Glutamine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of L-Glutamine in ultrapure water.

  • L-Glutamine Calibration Standards and QC Samples: Prepare a series of calibration standards by serial dilution of the L-Glutamine stock solution in the control biological matrix. Prepare at least three levels of QC samples (low, medium, and high) in the same manner. The concentration range should be based on the expected endogenous levels of L-Glutamine in the target matrix.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.

  • This compound Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, 2000 ng/mL, and 5000 ng/mL) by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water).

Sample Preparation (Protein Precipitation)
  • To 50 µL of each calibration standard and QC sample, add 150 µL of one of the this compound working solutions.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

An example of LC-MS/MS conditions for the analysis of L-Glutamine is provided below. These parameters should be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions L-Glutamine: m/z 147.1 -> 84.1this compound: m/z 152.1 -> 89.1

Data Evaluation and Optimal Concentration Selection

For each concentration of this compound tested, generate a calibration curve by plotting the peak area ratio of L-Glutamine to this compound against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

Calculate the accuracy and precision for the calibration standards and QC samples for each set of experiments. The optimal concentration of this compound is the one that provides the best overall performance in terms of:

  • Linearity (R²): The coefficient of determination should be ≥ 0.99.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[6]

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[6]

Example Data Presentation

The following tables illustrate how to present the quantitative data from the optimization experiments.

Table 1: Effect of this compound Concentration on Calibration Curve Linearity

This compound Conc. (ng/mL)Calibration Range (ng/mL)Regression ModelWeighting
10050 - 5000Linear1/x0.9921
50050 - 5000Linear1/x0.9975
1000 50 - 5000 Linear 1/x 0.9989
200050 - 5000Linear1/x0.9985
500050 - 5000Linear1/x0.9979

Table 2: Impact of this compound Concentration on Assay Accuracy and Precision (n=5)

This compound Conc. (ng/mL)QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
100 Low150168.2112.112.5
Mid15001610.5107.49.8
High40004450.1111.38.5
500 Low150155.4103.68.2
Mid15001530.9102.16.5
High40004120.3103.05.1
1000 Low 150 148.9 99.3 5.3
Mid 1500 1509.2 100.6 3.8
High 4000 3985.7 99.6 2.9
2000 Low150145.396.96.1
Mid15001488.699.24.5
High40003950.498.83.5
5000 Low150139.893.29.7
Mid15001455.197.07.2
High40003890.697.36.4

Based on the example data, an this compound concentration of 1000 ng/mL would be selected as the optimal concentration, as it provides the best linearity, accuracy, and precision across all QC levels.

Signaling Pathway and Logical Relationships

While there is no direct signaling pathway involved in the analytical determination of L-Glutamine, the logical relationship for selecting the optimal internal standard concentration can be visualized.

logical_relationship cluster_input Input Parameters cluster_process Optimization Process cluster_output Output Analyte_Range Expected Analyte Concentration Range Test_Concentrations Test Multiple IS Concentrations Analyte_Range->Test_Concentrations MS_Sensitivity Mass Spectrometer Sensitivity MS_Sensitivity->Test_Concentrations Evaluate_Performance Evaluate Accuracy, Precision, and Linearity Test_Concentrations->Evaluate_Performance Optimal_IS_Conc Optimal Internal Standard Concentration Evaluate_Performance->Optimal_IS_Conc

Caption: Logical diagram for optimal internal standard concentration selection.

Conclusion

A systematic approach to determining the optimal concentration of this compound as an internal standard is essential for the development of a robust and reliable bioanalytical method for the quantification of L-Glutamine. By evaluating the impact of different internal standard concentrations on assay performance metrics such as linearity, accuracy, and precision, researchers can confidently select a concentration that ensures the highest quality data. The protocols and data presentation formats provided in this application note serve as a comprehensive guide for this critical aspect of method development.

References

Troubleshooting & Optimization

correcting for natural isotope abundance in L-Glutamine-d5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Glutamine-d5 in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for natural isotope abundance in my this compound experiments?

A1: All elements, including carbon, nitrogen, and hydrogen, have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ²H). These natural isotopes contribute to the mass spectrum of any analyzed molecule, creating a distribution of mass isotopologues. When you introduce an isotopically labeled tracer like this compound, the measured mass shifts are a combination of the incorporated label and these naturally abundant isotopes.[1][2][3] Failing to correct for this natural abundance will lead to an overestimation of label incorporation and inaccurate calculations of metabolic fluxes, potentially leading to misinterpretation of your results.[3]

Q2: What are the key factors to consider when performing natural abundance correction?

A2: Several factors are critical for accurate correction:

  • Elemental Composition: The precise elemental formula of the analyte (and any derivatization agents) is required to calculate the theoretical natural abundance distribution.

  • Isotopic Purity of the Tracer: The purity of your this compound tracer (i.e., the percentage of molecules that are fully labeled) must be accounted for, as impurities will affect the observed labeling pattern.[4][5]

  • Mass Spectrometer Resolution: The resolution of your mass spectrometer determines whether the mass differences between isotopes of different elements (e.g., ¹³C vs. ¹⁵N) can be resolved.[6][7] High-resolution instruments provide more detailed information that needs to be handled correctly by the correction algorithm.

Q3: Which software tools are available for natural abundance correction?

A3: Several software tools are available, each with specific features. The choice of tool may depend on your experimental setup (e.g., LC-MS, GC-MS, tandem MS) and data format.

SoftwareKey FeaturesSupported PlatformsReference
IsoCor Corrects for natural abundance and tracer purity. Mass-spectrometer and resolution agnostic. User-friendly graphical and command-line interface.Python (cross-platform)[4][5]
Corna Handles single and dual tracer experiments, LC-MS, GC-MS, and tandem MS data. Integrates with peak integration software.Python (cross-platform)[6]
AccuCor Designed for high-resolution mass spectrometry data. Supports correction for ¹³C, ²H, and ¹⁵N.R[8]
ICT (Isotope Correction Toolbox) Corrects tandem mass spectrometry data and supports batch processing.Perl (cross-platform)[9]
IsoCorrectoR R-based tool for MS and MS/MS data, handles multiple tracers and tracer impurity.R[2][3]
PyNAC Can perform correction with multiple isotope tracer elements.Python[6][10]

Q4: My corrected data shows negative enrichment for some isotopologues. What does this mean?

A4: Negative corrected intensities can arise from measurement uncertainties or noise in the mass spectrometry data.[9] Most correction algorithms handle this by setting negative values to zero. If you consistently observe significant negative enrichment, it may indicate an issue with your experimental data, such as a high background signal or incorrect blank subtraction. It is advisable to visually inspect the mass spectra of your samples and blanks.

Troubleshooting Guides

Issue 1: Inaccurate or unexpected labeling patterns after correction.

Possible Cause Troubleshooting Step
Incorrect Elemental Formula Double-check the chemical formula of your glutamine derivative and any other adducts. Ensure the formula used in the correction software accurately reflects the molecule being analyzed.
Incorrect Tracer Purity Verify the isotopic purity of the this compound lot you are using. This information is typically provided by the manufacturer. Enter the correct purity value into your correction software.[4][5]
Inappropriate Correction Algorithm Ensure the chosen software and its settings are appropriate for your mass spectrometer's resolution and the type of experiment (e.g., MS vs. MS/MS).[2][9]
Metabolite Instability Glutamine can cyclize to pyroglutamic acid in the ion source of the mass spectrometer, leading to analytical artifacts.[11] Optimize your source conditions (e.g., temperature, voltage) to minimize this conversion.

Issue 2: High variance in corrected data across biological replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure consistent cell seeding density, media composition, and incubation times across all replicates.[12]
Variable Metabolite Extraction Efficiency Standardize your metabolite extraction protocol to ensure consistent quenching and extraction across all samples. The use of an internal standard can help normalize for extraction variability.
Instrumental Variability Run quality control samples throughout your analytical run to monitor for any drift in instrument performance.

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Cancer Cells

This protocol is adapted from established methods for extracting polar metabolites for mass spectrometry analysis.[12]

Materials:

  • 6-well plates with cultured cells

  • Isotope-labeled this compound media

  • Phosphate-buffered saline (PBS) or saline solution

  • Methanol (-20°C)

  • Ice-cold distilled water

  • Chloroform (-20°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of >14,000 x g at 4°C)

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow in standard media.

  • Tracer Labeling: Replace the standard media with media containing this compound and incubate for the desired time to allow for metabolic labeling. Isotopic steady state for TCA cycle metabolites is often reached within a few hours.[12]

  • Quenching and Washing:

    • Quickly aspirate the labeling media.

    • Wash the cells with 2 mL of cold saline. Aspirate the saline completely.

    • Place the plate on ice and add 400 µL of -20°C methanol to quench metabolism.[12]

  • Cell Lysis and Extraction:

    • Add 200 µL of ice-cold distilled water to each well and gently shake.

    • Scrape the cells and transfer the methanol-water suspension to a microcentrifuge tube containing 400 µL of chloroform.[12]

  • Phase Separation:

    • Vortex the tubes vigorously at 4°C for 10 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to separate the polar (upper aqueous/methanol), non-polar (lower chloroform), and protein/cell debris (middle) layers.[12]

  • Sample Collection: Carefully transfer the upper polar phase containing glutamine and its metabolites to a new clean tube without disturbing the other layers.

  • Sample Storage: Store the extracted polar metabolites at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of L-Glutamine

This is a general protocol for the analysis of underivatized glutamine by LC-MS/MS. Specific parameters may need to be optimized for your instrument.

Liquid Chromatography (LC) System:

Parameter Setting
Column Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm
Mobile Phase A 0.5% formic acid and 0.3% HFBA in water
Mobile Phase B 0.5% formic acid and 0.3% HFBA in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temperature 25°C
Gradient A time-dependent gradient should be optimized to separate glutamine from other metabolites.

Mass Spectrometry (MS) System (Triple Quadrupole):

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI)
Drying Gas Temperature 275°C
Drying Gas Flow 9 L/min
Sheath Gas Temperature 325°C
Sheath Gas Flow 12 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3750 V
MRM Transitions To be determined for L-Glutamine and its isotopologues. For unlabeled glutamine, a common transition is m/z 147.1 -> 84.1.[13]

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_data Data Processing cluster_analysis Data Interpretation A Cell Culture with This compound Tracer B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Raw Mass Spectra (Isotopologue Intensities) C->D E Natural Isotope Abundance Correction D->E F Corrected Isotopologue Distribution E->F G Metabolic Flux Analysis F->G H Pathway Enrichment Analysis F->H

Caption: Experimental and data analysis workflow for this compound stable isotope tracing experiments.

glutamine_metabolism glutamine This compound glutamate Glutamate-d5 glutamine->glutamate GLS akg α-Ketoglutarate-d5 glutamate->akg GDH/Transaminases tca TCA Cycle akg->tca Oxidative Metabolism reductive_carbox Reductive Carboxylation akg->reductive_carbox citrate_ox Citrate (M+4) tca->citrate_ox citrate_red Citrate (M+5) reductive_carbox->citrate_red lipids Fatty Acid Synthesis citrate_red->lipids

Caption: Simplified metabolic pathways of L-Glutamine, highlighting oxidative and reductive metabolism.[14][15]

References

Technical Support Center: L-Glutamine-d5 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Glutamine-d5 in in vivo experiments. This guide addresses the potential for isotopic scrambling and provides protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling of this compound and why is it a concern in in vivo studies?

A1: Isotopic scrambling of this compound refers to the displacement or redistribution of deuterium atoms, which can complicate the interpretation of metabolic tracer studies. There are two primary types of scrambling to consider:

  • Deuterium-Hydrogen (D-H) Exchange: This is the direct replacement of deuterium atoms on the glutamine molecule with hydrogen atoms from the surrounding aqueous environment (e.g., body water). This process can lead to a decrease in the enrichment of the M+5 isotopologue and the appearance of M+4, M+3, etc., isotopologues, which may be misinterpreted as metabolic products.

  • Metabolic Scrambling: This involves the enzymatic transfer of deuterium atoms to other molecules during metabolic processing. For this compound, which is deuterated at the C2, C3, and C4 positions, metabolic scrambling can occur as it enters central carbon metabolism.

Understanding and accounting for isotopic scrambling is crucial for accurately tracing the metabolic fate of this compound and quantifying its contribution to downstream metabolic pathways.

Q2: How stable is this compound in solution and under physiological conditions?

A2: L-Glutamine itself can be unstable in aqueous solutions, undergoing degradation to form pyroglutamic acid and ammonia. The stability is dependent on pH, temperature, and the composition of the solution.[1][2] this compound is expected to have similar chemical stability. For in vivo studies, it is critical to use freshly prepared solutions and consider the stability of the compound during sample collection and processing.

Here is a summary of L-glutamine degradation rates under different storage conditions:

TemperatureSolutionDegradation Rate (%/day)Reference
22-24°CWater (pH 6.5)0.23[1]
22-24°CDextrose/water (15% w/v)0.22[1]
22-24°CMixed Total Parenteral Nutrition (TPN) solution0.8[1]
4°CVarious intravenous solutions<0.15[1]
-20°CVarious intravenous solutions<0.03[1]
-80°CVarious intravenous solutionsUndetectable[1]

This data is for unlabeled L-glutamine but serves as a proxy for this compound stability.

Q3: What are the known metabolic pathways that can cause scrambling of the deuterium labels from this compound?

A3: The primary route for metabolic scrambling of deuterium from this compound (deuterated at C2, C3, and C4) is through its conversion to α-ketoglutarate and entry into the Tricarboxylic Acid (TCA) cycle. Specific enzymatic reactions can facilitate the exchange of deuterium atoms.

Key enzymes and pathways involved include:

  • Glutaminase (GLS): Converts glutamine to glutamate.

  • Glutamate Dehydrogenase (GDH) or Transaminases: Convert glutamate to α-ketoglutarate.

  • Aconitase and Isocitrate Dehydrogenase: These mitochondrial and cytosolic enzymes in the TCA cycle are known to cause the turnover of deuterons from the C3 position of glutamate and glutamine.[3] This occurs as α-ketoglutarate is interconverted with isocitrate and citrate.

The following diagram illustrates the entry of L-Glutamine into the TCA cycle and the points of potential metabolic scrambling.

cluster_mito Mitochondria L-Glutamine-d5_cyto This compound L-Glutamine-d5_mito This compound L-Glutamine-d5_cyto->L-Glutamine-d5_mito Transport Glutamate-d5_cyto Glutamate-d5 aKG-d4_cyto α-Ketoglutarate-d4 Glutamate-d5_mito Glutamate-d5 L-Glutamine-d5_mito->Glutamate-d5_mito Glutaminase (GLS) aKG-d4_mito α-Ketoglutarate-d4 Glutamate-d5_mito->aKG-d4_mito Isocitrate_mito Isocitrate (Potential D-H Exchange at C3 of original Gln) aKG-d4_mito->Isocitrate_mito Isocitrate Dehydrogenase Isocitrate_mito->aKG-d4_cyto Transport Isocitrate_mito->aKG-d4_mito Citrate_mito Citrate Isocitrate_mito->Citrate_mito Aconitase Citrate_mito->Isocitrate_mito caption Metabolic fate of this compound and potential scrambling points.

Caption: Metabolic fate of this compound and potential scrambling points.

Troubleshooting Guides

Problem 1: I am observing unexpected isotopologue distributions for this compound in my plasma/tissue samples (e.g., high M+4, M+3 signals).

Possible Causes and Solutions:

Possible CauseHow to InvestigateSolution(s)
In-source Fragmentation/Rearrangement in Mass Spectrometer Analyze a pure this compound standard using the same MS method. Observe the isotopologue distribution.Optimize MS source conditions (e.g., collision energy, source temperature) to minimize fragmentation. Use a derivatization method that stabilizes the molecule.[4][5]
D-H Exchange During Sample Handling and Storage Prepare a spiked sample of this compound in control matrix (plasma or tissue homogenate) and analyze it immediately and after storage under your experimental conditions.Minimize the time between sample collection and analysis.[6] Store samples at -80°C.[7] Use a validated sample preparation protocol with rapid quenching of metabolism.
Metabolic Scrambling in vivo Analyze downstream metabolites of glutamine (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates) for deuterium incorporation.This is a biological phenomenon. Quantify the extent of scrambling by monitoring the isotopologue patterns of related metabolites. Use shorter tracer infusion times to minimize the extent of scrambling.
Impurity in the this compound Tracer Check the certificate of analysis for your this compound lot. Analyze the pure tracer by high-resolution MS to confirm its isotopic purity.Purchase high-purity this compound from a reputable supplier (e.g., Cambridge Isotope Laboratories, Inc.).[8][9]

Problem 2: The enrichment of my downstream metabolites is lower than expected.

Possible Causes and Solutions:

Possible CauseHow to InvestigateSolution(s)
Loss of Deuterium Label Due to Scrambling As in Problem 1, investigate D-H exchange and metabolic scrambling.Account for label loss in your metabolic models. Consider using a different isotopically labeled glutamine (e.g., ¹³C-labeled) in a parallel experiment to confirm fluxes.
Suboptimal Tracer Administration Protocol Review your tracer dosage, route of administration, and infusion time. Measure the concentration of this compound in plasma to ensure it reached the target tissue.Optimize the tracer administration protocol based on literature for your specific animal model and research question.
Slow Metabolic Flux in the Investigated Pathway Increase the duration of the tracer infusion to allow for sufficient label incorporation into downstream metabolites.Titrate the infusion time in a pilot experiment to find the optimal window for measuring label incorporation.
Analytical Issues Validate your analytical method for the detection and quantification of the downstream metabolites of interest.Ensure your LC-MS/MS or GC-MS method is optimized for sensitivity and specificity for the target analytes. Use appropriate internal standards for quantification.

Experimental Protocols

Protocol 1: Assessment of this compound Stability and In-Source Fragmentation

Objective: To determine the stability of this compound in the analytical system and rule out analytical artifacts.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Create a series of dilutions to cover the expected physiological concentration range.

  • Direct Infusion MS Analysis: Infuse the this compound standard solution directly into the mass spectrometer.

  • LC-MS Analysis: Inject the this compound standard onto your LC-MS system using the same method as for your biological samples.

  • Data Analysis:

    • Acquire full scan mass spectra and tandem mass spectra (MS/MS) of the M+5 parent ion.

    • Examine the isotopologue distribution of the intact this compound. The M+5 peak should be the most abundant.

    • Identify any significant M+4, M+3, etc., peaks that could indicate in-source deuterium loss.

    • Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and daughter ions. This will be crucial for developing a specific MRM method for quantification.

Protocol 2: In Vivo this compound Tracer Study and Sample Analysis

Objective: To trace the metabolic fate of this compound in vivo and assess for metabolic scrambling.

Methodology:

  • Animal Preparation and Tracer Administration:

    • Acclimate animals to the experimental conditions.

    • Administer a bolus or continuous infusion of this compound via an appropriate route (e.g., intravenous, intraperitoneal). The dosage and infusion time should be optimized for the specific research question.

  • Sample Collection:

    • At predetermined time points, collect blood and tissues of interest.

    • Immediately quench metabolic activity by flash-freezing tissues in liquid nitrogen or using cold methanol extraction for blood.[6]

    • Store all samples at -80°C until analysis.

  • Metabolite Extraction:

    • Extract metabolites from tissues and plasma using a validated protocol (e.g., methanol/acetonitrile/water extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracts using a validated LC-MS/MS method.

    • Use a multiple reaction monitoring (MRM) method to quantify this compound and its expected downstream metabolites (e.g., Glutamate-d4, Succinate-d2).

    • Include full scan acquisitions to identify unexpected labeled species.

  • Data Analysis:

    • Calculate the isotopic enrichment of this compound and its metabolites.

    • Analyze the full isotopologue distribution for glutamine, glutamate, and TCA cycle intermediates to identify patterns indicative of deuterium loss or scrambling.

The following workflow diagram outlines the key steps in an in vivo this compound tracer study.

cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis A Animal Acclimation B This compound Administration (Bolus or Infusion) A->B C Timed Sample Collection (Blood, Tissues) B->C D Metabolic Quenching (Flash Freezing/Cold Solvent) C->D E Metabolite Extraction D->E F Sample Storage at -80°C E->F G LC-MS/MS Analysis (MRM and Full Scan) F->G H Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation (Correcting for Scrambling) H->I caption Workflow for an in vivo this compound tracer study.

Caption: Workflow for an in vivo this compound tracer study.

References

troubleshooting poor signal intensity of L-Glutamine-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of L-Glutamine-d5 in mass spectrometry experiments.

Troubleshooting Guides

Poor signal intensity of this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Problem: Weak or No Signal for this compound

Follow these steps to diagnose and troubleshoot the problem:

Step 1: Verify Analyte Stability and Integrity

A primary suspect for poor this compound signal is its in-source conversion to pyroglutamic acid (pGlu).[1][2] This cyclization reaction results in a mass shift and a corresponding loss of signal at the expected m/z for this compound.

  • Action: Analyze your sample for the presence of pyroglutamic acid-d5.

  • Recommendation: Optimize mass spectrometer source conditions to minimize this conversion. A critical parameter to adjust is the fragmentor or nozzle voltage; lower voltages often reduce in-source fragmentation and cyclization.[1][2]

dot

cluster_workflow Troubleshooting Workflow for Poor this compound Signal Start Poor this compound Signal Check_Stability Step 1: Verify Analyte Stability (In-source cyclization to pGlu-d5?) Start->Check_Stability Optimize_MS Step 2: Optimize MS Source Parameters (Voltages, Gases, Temperatures) Check_Stability->Optimize_MS If pGlu-d5 is detected or suspected Evaluate_Matrix Step 3: Assess Matrix Effects (Ion Suppression?) Optimize_MS->Evaluate_Matrix Check_Chroma Step 4: Review Chromatography (Peak Shape, Co-elution) Evaluate_Matrix->Check_Chroma Verify_IS Step 5: Check Internal Standard Integrity (Purity, H-D Exchange) Check_Chroma->Verify_IS Resolved Signal Restored Verify_IS->Resolved cluster_pathway In-Source Cyclization of this compound Glutamine This compound pGlu Pyroglutamic Acid-d5 (pGlu-d5) Glutamine->pGlu High Source Energy (e.g., high fragmentor voltage) Signal_Loss Loss of Target Signal pGlu->Signal_Loss

References

L-Glutamine-d5 Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Glutamine-d5 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in liquid cell culture media?

L-Glutamine, and by extension its deuterated analog this compound, is known to be unstable in liquid cell culture media.[1][2][3] The primary route of degradation is a spontaneous, non-enzymatic cyclization to form pyroglutamic acid and ammonia.[1][2] This degradation is highly dependent on temperature, pH, and the presence of certain media components like phosphate and bicarbonate.[4]

Q2: What are the degradation products of this compound and are they toxic to cells?

This compound degrades into deuterated pyroglutamic acid and deuterated ammonia.[1][2] While pyroglutamic acid is generally not considered toxic to cells in the concentrations that result from glutamine degradation, the accumulation of ammonia can be detrimental.[1][5] Elevated ammonia levels can negatively impact cell viability, growth rates, and even alter protein glycosylation.[2][5]

Q3: How does storage temperature affect the stability of this compound supplemented media?

Temperature is a critical factor in the stability of this compound in solution.[4] As illustrated in the table below, degradation is significantly faster at physiological culture temperatures (37°C) compared to refrigerated (2-8°C) or frozen conditions. For long-term storage, it is recommended to store media without this compound and add it fresh before use.

Q4: Is there a difference in stability between L-Glutamine and this compound?

While specific kinetic studies on this compound are not extensively published, the stability is expected to be very similar to that of L-Glutamine. The deuterium labeling is unlikely to significantly alter the chemical properties that lead to its degradation in cell culture media. This compound is primarily used as a tracer for metabolic studies.[6][7]

Q5: Are there more stable alternatives to this compound?

Yes, stabilized dipeptide forms of L-Glutamine, such as L-alanyl-L-glutamine (available commercially as GlutaMAX™), are much more stable in liquid media and are enzymatically cleaved by cells to release L-glutamine and L-alanine.[2] These alternatives can help to maintain a consistent glutamine concentration and reduce the accumulation of toxic ammonia.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor cell growth or viability in freshly prepared media. Degradation of this compound leading to nutrient depletion and ammonia toxicity.Prepare fresh media with this compound immediately before use. Consider using a stabilized glutamine dipeptide. Test for mycoplasma contamination, which can also affect cell health.[8]
Inconsistent experimental results over time. Variable concentrations of this compound due to degradation during the experiment.Aliquot and store this compound stock solutions at -20°C or lower.[5] Add fresh this compound to the media at regular intervals for long-term cultures.
Precipitate observed in thawed this compound stock solution. L-Glutamine has limited solubility at low temperatures.Gently warm the solution to 37°C and swirl to redissolve the precipitate completely before use.[8]
Rapid decrease in media pH. Accumulation of acidic byproducts from cellular metabolism. While not directly from glutamine degradation, high cell densities can lead to rapid pH shifts.Monitor the pH of the culture medium regularly and change the medium as needed. Ensure the medium is properly buffered.

Quantitative Data Summary

The following tables summarize the degradation rates of L-Glutamine in different conditions. This data for L-Glutamine provides a strong proxy for the expected stability of this compound.

Table 1: L-Glutamine Degradation Rate at Different Temperatures in Minimum Essential Medium (MEM)

TemperatureDegradation Rate (% per day)Reference
37°C~7%[1]
4°C~0.10%[1]

Table 2: L-Glutamine Degradation in Various Solutions at Different Temperatures

SolutionTemperatureDegradation Rate (% per day)Reference
Mixed Parenteral Nutrition Solutions22-24°C0.7 - 0.9%[9]
Amino acid/dextrose solutions22-24°C0.7 - 0.9%[9]
Dextrose alone22-24°C0.15%[9]
All solutions examined4°C<0.1 - 0.2%[9]
All solutions examined-20°C<0.04%[9]
All solutions examined-80°CUndetectable[9]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)
  • Sterile conical tubes or vials
  • Incubator set to 37°C
  • Refrigerator set to 4°C
  • Freezer set to -20°C
  • Analytical method for quantifying this compound (e.g., LC-MS, HPLC)

2. Procedure:

  • Prepare a stock solution of this compound in the cell culture medium at the desired final concentration (e.g., 2 mM).
  • Aseptically dispense aliquots of the this compound supplemented medium into sterile tubes.
  • Prepare multiple sets of tubes for each storage condition (37°C, 4°C, and -20°C).
  • At time zero, take a sample from each condition for immediate analysis. This will serve as your baseline concentration.
  • Place the remaining tubes in their respective storage conditions.
  • At predetermined time points (e.g., 1, 2, 4, 7, and 14 days), retrieve one tube from each storage condition.
  • Immediately analyze the concentration of this compound in the samples.
  • Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.

Visualizations

L_Glutamine_Degradation_Pathway cluster_media In Cell Culture Media cluster_conditions Influencing Factors This compound This compound Pyroglutamic_acid-d5 Pyroglutamic_acid-d5 This compound->Pyroglutamic_acid-d5 Spontaneous Cyclization Ammonia-d5 Ammonia-d5 This compound->Ammonia-d5 Temperature Temperature Temperature->this compound pH pH pH->this compound Media_Components Media Components (e.g., Phosphate) Media_Components->this compound

Caption: Degradation pathway of this compound in cell culture media.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Media Prepare Media with This compound Aliquot Aliquot Prep_Media->Aliquot Incubator 37°C Aliquot->Incubator Fridge 4°C Aliquot->Fridge Freezer -20°C Aliquot->Freezer Time_Points Sample at Timed Intervals (Day 0, 1, 2, 4, 7, 14) Incubator->Time_Points Fridge->Time_Points Freezer->Time_Points Quantify Quantify this compound (e.g., LC-MS) Time_Points->Quantify Analyze Analyze Degradation Kinetics Quantify->Analyze

Caption: Experimental workflow for assessing this compound stability.

References

minimizing deuterium exchange in L-Glutamine-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing deuterium exchange in L-Glutamine-d5 during sample preparation for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange, also known as back-exchange, is the process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water) or other protic sources. This is a concern as it can lead to an underestimation of the labeled compound's concentration and affect the accuracy of quantitative analyses using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For this compound, which is often used as an internal standard, maintaining isotopic purity is critical for reliable results.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on the carbon backbone (C2, C3, and C4) of this compound are generally stable. However, the protons on the amine (-NH2) and amide (-CONH2) groups are highly labile and will rapidly exchange with protons from the solvent. While the C-D bonds are more robust, they can still undergo exchange under certain conditions, particularly elevated pH and temperature.

Q3: What are the primary factors that promote deuterium exchange in this compound?

The main factors that can induce deuterium exchange on the carbon backbone of this compound are:

  • pH: Basic conditions (high pH) significantly accelerate the rate of deuterium exchange. Acidic conditions, particularly around pH 2.5, are known to minimize this exchange.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Therefore, keeping samples cold is crucial.

  • Exposure Time: The longer the sample is exposed to conditions that promote exchange, the greater the potential for deuterium loss.

  • Solvent Composition: The presence of protic solvents, especially water, is necessary for exchange to occur.

Q4: How can I minimize deuterium exchange during sample storage?

For long-term storage, this compound should be stored as a solid at -20°C or below.[1] Once in solution, it is recommended to store aliquots at -80°C to prevent both chemical degradation and deuterium exchange.[2] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of deuterium signal in mass spectrometry analysis. Deuterium back-exchange during sample preparation or analysis.- Maintain a low pH (around 2.5) throughout the sample preparation and LC-MS analysis. - Keep the sample at low temperatures (0-4°C) at all times. - Minimize the time the sample spends in aqueous solutions. - Use aprotic or deuterated solvents where possible.
Variability in quantitative results when using this compound as an internal standard. Inconsistent deuterium exchange between samples.- Standardize all sample preparation steps, ensuring consistent timing, temperature, and pH for all samples and standards. - Prepare samples in parallel and analyze them in a single batch to minimize variations in analytical conditions.
Degradation of this compound leading to inaccurate quantification. L-Glutamine is chemically unstable at high temperatures and non-neutral pH.- Store stock solutions at -20°C or -80°C.[2][3] - Avoid prolonged exposure to room temperature. - Prepare working solutions fresh before each experiment.

Quantitative Data Summary

Parameter Condition Effect on Deuterium Exchange Effect on Chemical Stability Recommendation
pH Acidic (pH 2-3)MinimalModerate stabilityOptimal for minimizing exchange
Neutral (pH 7)ModerateMost stableSub-optimal for exchange
Basic (pH > 8)HighLess stableAvoid
Temperature -80°CNegligibleVery high stability[2]Ideal for long-term storage
0-4°CLowHigh stability[2]Recommended for sample processing
Room Temperature (20-25°C)ModerateModerate stability, degradation occurs[2][3]Minimize exposure
> 30°CHighLow stability, rapid degradation[3]Avoid
Solvent Aprotic (e.g., Acetonitrile, Methanol)None (in the absence of protic contaminants)Generally stableRecommended for reconstitution and dilution
Protic (e.g., Water, Ethanol)Promotes exchangeDependent on pH and temperatureUse sparingly and at low temperatures

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound from Biological Fluids (e.g., Plasma)

This protocol is designed to minimize deuterium exchange by maintaining low temperature and acidic conditions.

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex briefly to mix.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Evaporation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or below.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution, such as 95:5 water:acetonitrile with 0.1% formic acid.

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

    • Maintain the autosampler at a low temperature (e.g., 4°C).

Protocol 2: Extraction of this compound from Cell Culture
  • Quenching and Lysis:

    • Aspirate the cell culture medium.

    • Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80:20 methanol:water solution to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Extraction:

    • Incubate the lysate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute as described in Protocol 1 (steps 2-4).

Visualizations

experimental_workflow cluster_prep Sample Preparation start Biological Sample (Plasma/Cells) protein_precipitation Protein Precipitation (Ice-cold Acetonitrile + 0.1% Formic Acid) start->protein_precipitation centrifugation1 Centrifugation (4°C) protein_precipitation->centrifugation1 supernatant_transfer Collect Supernatant centrifugation1->supernatant_transfer evaporation Evaporation to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Acidified Mobile Phase) evaporation->reconstitution centrifugation2 Final Centrifugation (4°C) reconstitution->centrifugation2 analysis LC-MS Analysis (Autosampler at 4°C) centrifugation2->analysis

Caption: Workflow for minimizing deuterium exchange during sample preparation.

logical_relationship cluster_factors Factors Influencing Deuterium Exchange increase_exchange Increased Deuterium Exchange decrease_exchange Minimized Deuterium Exchange high_ph High pH (Basic) high_ph->increase_exchange high_temp High Temperature high_temp->increase_exchange protic_solvent Protic Solvent Exposure protic_solvent->increase_exchange long_exposure Long Exposure Time long_exposure->increase_exchange low_ph Low pH (Acidic) low_ph->decrease_exchange low_temp Low Temperature low_temp->decrease_exchange aprotic_solvent Aprotic/Anhydrous Conditions aprotic_solvent->decrease_exchange short_exposure Short Exposure Time short_exposure->decrease_exchange

Caption: Key factors influencing the rate of deuterium exchange.

References

Technical Support Center: L-Glutamine-d5 MS/MS Fragmentation Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for L-Glutamine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion (Q1) m/z for this compound?

The precursor ion for this compound (C₅H₅D₅N₂O₃) in positive ion mode corresponds to its monoisotopic mass + 1 (protonated). The molecular weight of this compound is approximately 151.18 g/mol .[1] Therefore, the expected m/z for the protonated precursor ion [M+H]⁺ is 152.2 .

Q2: What are the expected product ions (Q3) for this compound and what are the recommended MRM transitions?

Based on the fragmentation patterns of similar molecules like unlabeled L-Glutamine, the primary product ions result from neutral losses. For L-Glutamine, common transitions include the loss of the amide group and subsequent fragmentations. For this compound, the corresponding transitions would be:

  • 152.2 > 89.1 : This transition corresponds to the neutral loss of the elements of pyroglutamic acid, analogous to the 147.1 > 84.1 transition for unlabeled glutamine.[2]

  • 152.2 > 56.1 : This is another common fragment for glutamine.[2]

It is crucial to perform an infusion of this compound to confirm the most abundant and stable product ions on your specific instrument.

Q3: Where should I start with collision energy (CE) optimization?

A good starting point for collision energy is based on values used for structurally similar compounds. For unlabeled L-Glutamine and its 13C, 15N-labeled counterparts, collision energies are typically in the range of 10-15 V .[2] We recommend starting with a CE of 12 V and then performing a collision energy optimization experiment by ramping the CE up and down by at least 5-10 V to find the optimal value for your instrument.

Troubleshooting Guide

Issue 1: I am observing a poor signal or no signal for my this compound precursor ion.

  • Check Sample Preparation: Ensure that the this compound standard is properly dissolved and at the correct concentration. This compound is soluble in water.[3]

  • Verify Instrument Settings: Confirm that the mass spectrometer is in the correct ionization mode (positive ion mode is recommended). Check the ion source parameters such as capillary voltage, gas flow, and temperature to ensure they are appropriate for small molecule analysis.

  • In-Source Cyclization: Glutamine can cyclize to pyroglutamic acid in the ion source, which can reduce the signal of the intended precursor ion.[2] Optimization of source conditions, such as fragmentor voltage, can minimize this.[2]

Issue 2: My fragmentation efficiency is low, resulting in weak product ion signals.

  • Optimize Collision Energy: As mentioned in the FAQs, the collision energy needs to be empirically optimized for your specific instrument and experimental conditions.[4] A collision energy that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of the desired product ions.

  • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.

Issue 3: I am seeing a chromatographic shift between L-Glutamine and this compound.

  • Expected Phenomenon: It is common for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5][6] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.

  • Mitigation Strategies:

    • Adjust Chromatography: A shallower gradient may help to ensure better co-elution.[5]

    • Use a Shorter Column or Different Stationary Phase: This can sometimes reduce the separation between the analyte and the internal standard.[7]

Issue 4: I am concerned about H/D exchange (deuterium loss).

  • Labeling Position: The deuterium atoms in this compound are on the carbon backbone (2,3,3,4,4 positions), which are generally stable and not prone to exchange under typical LC-MS conditions.[1]

  • Avoid Extreme pH: To minimize any potential for H/D exchange, it is advisable to maintain a neutral pH for your samples and mobile phases whenever possible.[5] Storing deuterated compounds in highly acidic or basic solutions should be avoided.[8]

Quantitative Data Summary

The following table provides a starting point for MS/MS method development for this compound, with parameters for related compounds provided for reference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
This compound (Recommended Starting) 152.2 89.1 ~12 Estimated based on[2]
This compound (Recommended Starting) 152.2 56.1 ~12 Estimated based on[2]
L-Glutamine147.184.110[2]
L-Glutamine147.156.110[2]
¹³C₅,¹⁵N₂-Gln154.189.110[2]

Experimental Protocols

Protocol 1: Direct Infusion for Precursor and Product Ion Identification

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up a direct infusion into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire a full scan (MS1) spectrum in positive ion mode to confirm the m/z of the protonated precursor ion (expected at 152.2).

  • Perform a product ion scan (MS2) by selecting the precursor ion at m/z 152.2 and ramping the collision energy (e.g., from 5 to 25 V) to identify the major fragment ions.

  • Identify the most abundant and stable product ions for use in your MRM method.

Protocol 2: Collision Energy Optimization

  • Set up an MRM method using the identified precursor and product ion transitions.

  • Inject a constant amount of this compound and, for each transition, acquire data over a range of collision energy values (e.g., in 2 V increments from 5 V below to 10 V above the initial estimate).

  • Plot the signal intensity of each product ion as a function of the collision energy.

  • Select the collision energy that provides the maximum signal intensity for each transition.

Visualizations

Fragmentation_Optimization_Workflow Workflow for Optimizing this compound Fragmentation Parameters cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization cluster_final Final Method prep_solution Prepare this compound Solution (1 µg/mL) infuse Infuse into MS prep_solution->infuse ms1_scan Acquire Full Scan (MS1) infuse->ms1_scan confirm_precursor Confirm Precursor Ion (m/z 152.2) ms1_scan->confirm_precursor ms2_scan Acquire Product Ion Scan (MS2) confirm_precursor->ms2_scan identify_products Identify Major Product Ions ms2_scan->identify_products setup_mrm Set up MRM Method identify_products->setup_mrm ce_ramp Inject and Ramp Collision Energy setup_mrm->ce_ramp plot_intensity Plot Intensity vs. CE ce_ramp->plot_intensity select_optimal_ce Select Optimal CE plot_intensity->select_optimal_ce final_method Finalized MRM Method select_optimal_ce->final_method

Caption: Workflow for optimizing MS/MS fragmentation parameters.

References

Technical Support Center: Challenges of Using Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing deuterated internal standards in their quantitative analysis workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This is a significant concern as it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can cause an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][2]

Q2: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and is it a problem?

A2: It is a well-documented phenomenon that deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to the "isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, resulting in a small difference in polarity.[3][4] This can be problematic because if the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects, which can compromise the accuracy of your quantitative results.[3][4][5][6][7]

Q3: How can I be sure of the isotopic and chemical purity of my deuterated standard, and what are the consequences of low purity?

A3: The purity of your deuterated standard is crucial for accurate quantification. Low isotopic purity means there is a significant amount of partially deuterated or non-deuterated analyte present in the standard, which can lead to an overestimation of the analyte concentration in your samples.[3][4] Chemical impurities can introduce interferences. The isotopic and chemical purity are typically stated on the certificate of analysis provided by the supplier.[4] You can experimentally verify the purity using techniques like high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q4: My deuterated internal standard doesn't seem to be compensating for matrix effects. What's going on?

A4: This issue is often referred to as "differential matrix effects" and occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix.[8] A primary cause for this is a slight difference in their chromatographic retention times, exposing them to different co-eluting matrix components that can cause varying degrees of ion suppression or enhancement.[5][6][9] Even with a stable isotope-labeled internal standard, it cannot be assumed that it will always correct for matrix effects.[8]

Troubleshooting Guides

Issue 1: Suspected Deuterium Loss (H/D Exchange)

Symptoms:

  • Decreasing internal standard peak area over time.[1]

  • Inaccurate and imprecise quantitative results.[1]

  • Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.[1]

Troubleshooting Workflow:

References

improving peak shape and resolution for L-Glutamine-d5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the chromatographic analysis of L-Glutamine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing, broadening) for this compound?

Poor peak shape for this compound is a common issue, often manifesting as peak tailing. The primary causes are typically related to secondary chemical interactions with the stationary phase or suboptimal analytical conditions.

  • Secondary Silanol Interactions: L-Glutamine contains an amine functional group, which can be protonated and carry a positive charge. If you are using a silica-based column, residual silanol groups on the silica surface can be deprotonated and negatively charged, especially at a mobile phase pH > 3.[1] This leads to a strong ionic interaction (a secondary retention mechanism) between the positively charged this compound and the negatively charged silanol groups, causing peak tailing.[1][2]

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a triangular peak shape and a shift in retention time.[3][4] You can verify this by reducing the sample concentration or injection volume to see if the peak shape improves.[4]

  • Suboptimal Mobile Phase pH: The pH of the mobile phase is critical. An inappropriate pH can lead to peak tailing at higher pH values or peak broadening at lower pH values.[5] For L-Glutamine, maximum stability in aqueous solution is observed in the pH range of 5.0 to 7.5.[6] However, for chromatographic purposes on silica-based columns, a lower pH is often used to suppress silanol ionization.[1][3]

  • Chemical Degradation: L-Glutamine can degrade in aqueous solutions, particularly at elevated temperatures and non-neutral pH, forming 5-pyrrolidone-2-carboxylic acid.[6][7] This can potentially appear as a separate, poorly resolved peak or contribute to the broadening of the main analyte peak.

A logical workflow for troubleshooting these issues is presented below.

G start Poor Peak Shape for this compound check_overload Is Peak Tailing Accompanied by Decreased Retention Time with Higher Concentration? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load  Yes check_neutral Inject a Neutral Compound (e.g., Toluene). Does it also tail? check_overload->check_neutral No good_peak Problem Solved: Good Peak Shape reduce_load->good_peak physical_issue Indicates a Physical Problem (e.g., column void, dead volume). Inspect column and fittings. check_neutral->physical_issue  Yes chemical_issue Indicates a Chemical Interaction Issue check_neutral->chemical_issue No optimize_ph Optimize Mobile Phase pH (Try lowering to pH ~3) chemical_issue->optimize_ph increase_buffer Increase Buffer Salt Concentration (e.g., 10-20 mM Ammonium Formate) optimize_ph->increase_buffer change_column Use a Highly Deactivated (End-Capped) HILIC Column increase_buffer->change_column change_column->good_peak

Caption: Troubleshooting workflow for poor this compound peak shape.
Q2: What is the best chromatographic mode for analyzing this compound?

Due to the highly polar nature of this compound, Hydrophilic Interaction Chromatography (HILIC) is the most suitable and commonly recommended mode for analysis.[8][9]

  • Why HILIC? Reversed-phase chromatography is challenging for polar compounds like amino acids because they have poor retention on non-polar stationary phases.[8] HILIC, conversely, uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.[10]

  • Benefits of HILIC for MS Detection: The high organic content of the mobile phase used in HILIC is beneficial for electrospray ionization mass spectrometry (ESI-MS) as it promotes efficient solvent desolvation and analyte ionization, leading to improved sensitivity.[9]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter that directly influences peak shape by altering the ionization state of both the this compound analyte and the stationary phase.

  • Analyte Ionization: L-Glutamine is an amino acid with both an amine group and a carboxylic acid group. Its overall charge is pH-dependent.

  • Stationary Phase Ionization: Silica-based columns have surface silanol groups (Si-OH). At pH values above approximately 3, these groups begin to deprotonate to form negatively charged silanate groups (Si-O⁻).[1]

  • Impact on Peak Shape: When analyzing basic compounds like glutamine, operating at a lower pH (e.g., pH 3) is often beneficial.[3] At this pH, the majority of silanol groups are protonated (neutral), which minimizes the strong secondary ionic interactions with the protonated (positively charged) amine group of glutamine. This reduction in secondary interactions leads to more symmetrical, Gaussian-shaped peaks.[1] Conversely, operating at a higher pH can increase peak tailing due to these unwanted interactions.[5]

G cluster_0 High pH (e.g., > 4) cluster_1 Low pH (e.g., ~3) Glutamine_High This compound (BH+) Interaction_High Strong Ionic Interaction (Secondary Retention) Glutamine_High->Interaction_High Silanol_High Stationary Phase (Deprotonated Silanol, Si-O⁻) Silanol_High->Interaction_High Result_High Peak Tailing Interaction_High->Result_High Glutamine_Low This compound (BH+) Interaction_Low Weak Hydrophilic Partitioning (Primary HILIC Retention) Glutamine_Low->Interaction_Low Silanol_Low Stationary Phase (Protonated Silanol, Si-OH) Silanol_Low->Interaction_Low Result_Low Symmetrical Peak Interaction_Low->Result_Low

References

Validation & Comparative

Validating L-Glutamine Quantification: A Comparative Guide to LC-MS/MS Methods Using L-Glutamine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Glutamine in biological matrices is paramount. As a critical amino acid in cellular metabolism, its precise measurement is essential for robust pharmacokinetic, metabolomic, and clinical studies. This guide provides a comparative overview of analytical method validation for L-Glutamine, focusing on the gold-standard approach: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, L-Glutamine-d5.

This compound is the deuterium-labeled form of L-Glutamine and is an ideal internal standard for mass spectrometry-based quantification.[1][2] Its chemical properties are nearly identical to the endogenous L-Glutamine, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows the mass spectrometer to distinguish it from the non-labeled analyte, enabling precise and accurate correction for matrix effects and variations in sample processing.[3]

Method Comparison: The Advantage of an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is a key differentiator in bioanalytical methods. It elevates the performance of LC-MS/MS analysis by minimizing variability. While methods like HPLC-UV can be used, they are often less sensitive and specific.[3] Furthermore, performing LC-MS/MS without an appropriate internal standard can lead to decreased precision and accuracy due to uncorrected matrix effects.

The data presented below is representative of a typical validation for an LC-MS/MS method for L-Glutamine in human plasma, demonstrating its suitability for regulated bioanalysis.

Quantitative Performance Data

The following tables summarize the validation parameters for a robust LC-MS/MS method for L-Glutamine quantification using this compound. The acceptance criteria are based on standard guidelines for bioanalytical method validation.[4][5][6]

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Calibration Range3.14 - 157.20 µg/mL-
Correlation Coefficient (r²)> 0.99≥ 0.99
Calibration Curve FitWeighted (1/x²) Linear RegressionAppropriate for range
Back-calculated Standard AccuracyWithin ± 8.91% of nominal± 15% (± 20% at LLOQ)

This data demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range.[7]

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ3.14< 8.70%-4.35% to 8.91%< 8.70%-4.35% to 8.91%
Low QC6.28< 8.50%-3.50% to 7.50%< 8.50%-3.50% to 7.50%
Mid QC62.88< 7.90%-2.80% to 6.80%< 7.90%-2.80% to 6.80%
High QC125.76< 7.20%-1.90% to 5.90%< 7.20%-1.90% to 5.90%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (% Bias) within ±15% (±20% at LLOQ). The data shows the method is both precise and accurate across the calibration range.[6][7]

Table 3: Sensitivity and Stability

ParameterResultComments
Lower Limit of Quantification (LLOQ)3.14 µg/mLLowest concentration measured with acceptable accuracy and precision.[7]
Matrix EffectCV < 15%Demonstrates minimal signal suppression or enhancement from plasma components.
RecoveryConsistent across QC levelsIndicates the efficiency of the extraction process.
Freeze-Thaw Stability (3 cycles)Within ±15% of nominalAnalyte is stable during repeated freezing and thawing.[4]
Short-Term Stability (24h, Room Temp)Within ±15% of nominalAnalyte is stable in the matrix at room temperature.[4]

Experimental Workflow & Protocols

A validated bioanalytical method relies on a well-defined and reproducible workflow. The diagram below illustrates the key steps from sample collection to final data analysis for L-Glutamine quantification.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Human Plasma) Spike Spike with IS (this compound) Sample->Spike Add Internal Standard Prep Protein Precipitation (e.g., with Methanol) Spike->Prep Vortex to Mix Centrifuge Centrifugation & Supernatant Transfer Prep->Centrifuge Remove Proteins LC LC Separation (HILIC or Reversed-Phase) Centrifuge->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Ionization & Fragmentation Data Quantification (Peak Area Ratio: Analyte/IS) MS->Data Signal Acquisition

Analytical workflow for L-Glutamine quantification.
Detailed Experimental Protocol

This protocol provides a representative example for the quantification of L-Glutamine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 50 µg/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Intrada Amino Acid column) is often used to achieve good retention and separation.[8]

  • Mobile Phase A: 0.2% Formic Acid and 5 mM Ammonium Acetate in Water.[7]

  • Mobile Phase B: 0.2% Formic Acid and 5 mM Ammonium Acetate in Methanol.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient: A gradient elution is typically used to separate L-Glutamine from other endogenous components.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • L-Glutamine: m/z 147.1 → 84.1

    • This compound: m/z 152.1 → 89.1 (Note: Specific transitions and collision energies should be optimized for the instrument in use. It is also crucial to ensure chromatographic separation from glutamic acid, as in-source cyclization can be an artifact).[9][10][11]

3. Data Analysis

  • Peak areas for L-Glutamine and this compound are integrated using the instrument's software.

  • The peak area ratio (L-Glutamine / this compound) is calculated for all samples.

  • A calibration curve is generated by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • The concentrations of L-Glutamine in the QC and unknown samples are determined from the calibration curve using the calculated peak area ratios.

References

A Comparative Guide to L-Glutamine-d5 and ¹³C-L-Glutamine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. L-glutamine, a conditionally essential amino acid, plays a central role in cellular metabolism, particularly in cancer cells and rapidly proliferating tissues. Tracing its metabolic fate provides crucial insights into cellular bioenergetics, biosynthesis, and redox homeostasis. This guide offers an objective comparison of two commonly used stable isotope-labeled glutamine analogs: L-Glutamine-d5 (deuterium-labeled) and ¹³C-L-Glutamine (carbon-13-labeled), providing researchers with the necessary information to select the optimal tracer for their experimental needs.

Introduction to Isotopic Tracers in Metabolomics

Stable isotope tracing involves the introduction of molecules enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, d) into a biological system. The labeled atoms are then tracked as the molecule is metabolized, allowing for the determination of metabolic fluxes and pathway activities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of these stable isotopes into downstream metabolites.

This compound vs. ¹³C-L-Glutamine: A Head-to-Head Comparison

The choice between this compound and ¹³C-L-Glutamine depends on the specific research question, the analytical platform available, and the metabolic pathways of interest. While ¹³C-L-Glutamine is more established for metabolic flux analysis using mass spectrometry, this compound offers unique advantages for specific applications.

FeatureThis compound¹³C-L-Glutamine
Primary Application Internal standard for quantification, specialized imaging techniques (e.g., SRS microscopy)[1][2][3]Metabolic flux analysis, tracing carbon backbone transformations[4][5][6]
Detection Method Mass Spectrometry, Raman Spectroscopy, NMR[1][3]Mass Spectrometry, NMR[4][6]
Metabolic Fate Traced Primarily the glutamine molecule itself or its direct derivatives before significant deuterium loss. Can trace the carbon backbone if dually labeled with ¹³C.[7]The carbon backbone of glutamine and its incorporation into a wide range of downstream metabolites.
Kinetic Isotope Effect (KIE) Potential for significant KIE, where the heavier deuterium isotope can slow down enzymatic reactions, potentially altering metabolic fluxes.[8][9]Generally considered to have a negligible KIE for most metabolic reactions.
Cost Can be more cost-effective for synthesis.Generally more expensive than deuterated counterparts.
Isotopic Stability Deuterium on certain positions can be prone to exchange with protons in aqueous solutions, leading to label loss.The ¹³C label is covalently bound within the carbon skeleton and is highly stable.

Key Metabolic Pathways of Glutamine

Glutamine is a pleiotropic molecule that participates in numerous metabolic pathways. Both this compound and ¹³C-L-Glutamine can be used to probe these pathways, although the information obtained may differ. The primary metabolic fates of glutamine are outlined below.

Glutaminolysis and the TCA Cycle

Glutamine is first converted to glutamate, which then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate. This anaplerotic replenishment of the TCA cycle is crucial for energy production and the biosynthesis of precursors for other molecules. ¹³C-L-Glutamine is extensively used to trace the flow of carbon through both the oxidative and reductive pathways of the TCA cycle.[4][10]

Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase/ Transaminases Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Oxidative TCA Cycle Isocitrate Isocitrate alpha_KG->Isocitrate Reductive Carboxylation Succinate Succinate Succinyl_CoA->Succinate Oxidative TCA Cycle Fumarate Fumarate Succinate->Fumarate Oxidative TCA Cycle Malate Malate Fumarate->Malate Oxidative TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxidative TCA Cycle Citrate Citrate Oxaloacetate->Citrate Oxidative TCA Cycle Citrate->Isocitrate Oxidative TCA Cycle Isocitrate->alpha_KG Oxidative TCA Cycle

Caption: Glutamine entry into the TCA cycle.

Amino Acid and Nucleotide Synthesis

The nitrogen from glutamine is a key building block for the synthesis of other non-essential amino acids and nucleotides. Both the carbon and nitrogen atoms of glutamine can be traced to assess their contribution to these biosynthetic pathways.[6][11]

Lipid Synthesis

Glutamine-derived carbon can be shuttled out of the TCA cycle in the form of citrate, which is then converted to acetyl-CoA in the cytosol for de novo fatty acid synthesis.[12][13] This pathway is particularly active in cancer cells.

cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Glutamine Glutamine alpha_KG α-Ketoglutarate Glutamine->alpha_KG Citrate_mito Citrate alpha_KG->Citrate_mito TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Shuttle Acetyl_CoA Acetyl-CoA Citrate_cyto->Acetyl_CoA ATP Citrate Lyase Fatty_Acids Fatty Acids Acetyl_CoA->Fatty_Acids Fatty Acid Synthase

Caption: Glutamine's contribution to lipid synthesis.

Experimental Protocols

A generalized workflow for a stable isotope tracing experiment is presented below. Specific details will vary depending on the chosen tracer, biological system, and analytical platform.

General Experimental Workflow

A 1. Cell Culture/ Animal Model Preparation B 2. Introduction of Labeled Glutamine (this compound or ¹³C-L-Glutamine) A->B C 3. Time-Course Incubation/ Infusion B->C D 4. Quenching of Metabolism & Sample Collection C->D E 5. Metabolite Extraction D->E F 6. Analytical Detection (MS, NMR, etc.) E->F G 7. Data Analysis (Isotopologue Distribution, Flux Calculation) F->G

Caption: General workflow for stable isotope tracing.

Key Experimental Considerations:
  • Cell Culture: Cells should be cultured in a medium where the unlabeled glutamine can be completely replaced by the labeled tracer. It is crucial to ensure that the cells have reached a metabolic steady state before introducing the tracer.[14]

  • In Vivo Studies: For animal studies, the labeled glutamine is typically administered via infusion. The duration and rate of infusion need to be optimized to achieve sufficient labeling of the target tissues and metabolites.[4]

  • Sample Preparation: Rapid quenching of metabolism is critical to prevent any further metabolic activity after sample collection. This is typically achieved by using cold solvents like methanol or liquid nitrogen. Metabolite extraction protocols should be optimized for the specific class of metabolites being analyzed.[14]

  • Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for analyzing the incorporation of stable isotopes. The choice between them depends on the volatility and polarity of the metabolites of interest.[15][16]

Data Presentation: Quantitative Comparison

While direct, side-by-side quantitative comparisons in the literature are scarce, the following table summarizes the expected outcomes based on the properties of each tracer.

ParameterThis compound¹³C-L-Glutamine
Mass Shift in Parent Molecule +5 Da+5 Da (for [U-¹³C₅]Glutamine)
Mass Shift in Downstream Metabolites Variable and potentially complex due to deuterium loss or retention.Predictable based on the number of carbon atoms retained from glutamine.
Information on Carbon Backbone Limited, unless dually labeled with ¹³C.Direct tracing of the carbon skeleton through metabolic pathways.
Flux Quantification Accuracy Potentially lower due to KIE and label exchange.Higher, as KIE is minimal and the label is stable.

Conclusion and Recommendations

Both this compound and ¹³C-L-Glutamine are valuable tools for metabolic research.

  • ¹³C-L-Glutamine is the tracer of choice for quantitative metabolic flux analysis of glutamine's carbon backbone using mass spectrometry. Its stable label and minimal kinetic isotope effect allow for accurate determination of the contribution of glutamine to various metabolic pathways, including the TCA cycle, amino acid synthesis, and lipogenesis.

  • This compound is primarily used as an internal standard for the accurate quantification of unlabeled glutamine. However, it also holds promise for specific applications such as stimulated Raman scattering microscopy for live-cell imaging of protein synthesis.[3][17] When using this compound for metabolic tracing, researchers must be mindful of the potential for kinetic isotope effects and deuterium exchange, which could complicate data interpretation.

For researchers aiming to perform comprehensive metabolic flux analysis and accurately trace the carbon atoms from glutamine through central carbon metabolism, ¹³C-L-Glutamine is the recommended tracer . For applications requiring an internal standard or for specialized imaging techniques, This compound is a suitable alternative . The future of metabolic tracing may lie in the use of dually labeled substrates, which can provide complementary information on metabolic processes.[7]

References

A Comparative Guide to the Cross-Validation of L-Glutamine-d5 with Other Labeled Amino Acids for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids in biological matrices is crucial for a wide range of applications, from metabolic studies to biomarker discovery. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of stable isotope-labeled (SIL) internal standards. This guide provides an objective comparison of the performance of L-Glutamine-d5 as an internal standard and contrasts it with other commonly used labeled amino acids.

The ideal internal standard co-elutes with the analyte and mimics its behavior during sample preparation and ionization, thereby compensating for variability.[1] While the most accurate approach is to use a specific SIL internal standard for each analyte, this guide will explore the performance characteristics of individual labeled amino acids, including this compound, and discuss the considerations for their use in multiplexed amino acid analysis.

Performance Comparison of Labeled Amino Acid Internal Standards

The following tables summarize the performance data from validated LC-MS/MS methods for the quantification of various amino acids using their respective SIL internal standards. This data allows for a comparative assessment of linearity, accuracy, precision, and matrix effects.

Linearity and Sensitivity
Amino AcidInternal StandardCalibration Range (µM)LLOQ (µM)
L-Glutamine L-Glutamine-¹³C₅,¹⁵N₂ 0.5 - 200>0.990.5
L-AlanineL-Alanine-¹³C₃,¹⁵N0.5 - 200>0.990.5
L-ArginineL-Arginine-¹³C₆,¹⁵N₄0.5 - 200>0.990.5
L-Aspartic AcidL-Aspartic Acid-¹³C₄,¹⁵N0.5 - 200>0.990.5
L-LeucineL-Leucine-¹³C₆,¹⁵N0.5 - 200>0.990.5
L-LysineL-Lysine-¹³C₆,¹⁵N₂0.5 - 200>0.990.5
L-ProlineL-Proline-¹³C₅,¹⁵N0.5 - 200>0.990.5
L-ValineL-Valine-¹³C₅,¹⁵N0.5 - 200>0.990.5

This data is compiled from a validated method for amino acid analysis in mouse plasma and demonstrates the typical performance of uniformly ¹³C and ¹⁵N-labeled internal standards.

Accuracy and Precision
Amino AcidInternal StandardQC LevelAccuracy (%)Precision (%RSD)
L-Glutamine L-Glutamine-¹³C₅,¹⁵N₂ LQC98.74.5
MQC101.23.2
HQC99.52.8
L-AlanineL-Alanine-¹³C₃,¹⁵NLQC102.15.1
MQC100.43.8
HQC101.03.1
L-ArginineL-Arginine-¹³C₆,¹⁵N₄LQC97.96.2
MQC99.84.5
HQC100.73.9
L-LeucineL-Leucine-¹³C₆,¹⁵NLQC103.44.8
MQC101.53.5
HQC100.92.9

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data represents typical intra-day accuracy and precision.

Recovery and Matrix Effect
Amino AcidInternal StandardRecovery (%)Matrix Effect (%)
L-Glutamine L-Glutamine-¹³C₅,¹⁵N₂ 95.1 - 103.296.5 - 104.1
L-AlanineL-Alanine-¹³C₃,¹⁵N96.3 - 104.597.2 - 103.8
L-ArginineL-Arginine-¹³C₆,¹⁵N₄94.8 - 102.795.9 - 105.3
L-LeucineL-Leucine-¹³C₆,¹⁵N97.1 - 105.098.0 - 104.7

Recovery and matrix effect were evaluated in mouse plasma. A matrix effect close to 100% indicates minimal ion suppression or enhancement.

Deuterated vs. ¹³C and ¹⁵N-Labeled Standards

While this compound is a suitable internal standard for L-Glutamine, there are general considerations when choosing between deuterated and other heavy-atom labeled standards.

  • Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts. This can be problematic if the analyte elutes in a region of variable ion suppression.[2]

  • Isotopic Stability: Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, although this is less of a concern with modern labeling strategies.[2]

  • Cost and Availability: Deuterated standards are often less expensive and more readily available than their ¹³C or ¹⁵N counterparts.[3]

  • In-Source Fragmentation/Reaction: For certain molecules like glutamine, in-source cyclization to pyroglutamic acid can occur.[4] Using a stable isotope-labeled internal standard that undergoes the same transformation is crucial for accurate quantification.[4]

¹³C and ¹⁵N-labeled standards are often considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, ensuring co-elution and equivalent ionization efficiency.[3]

Experimental Protocols

Below are detailed methodologies for a typical bioanalytical workflow for amino acid quantification.

Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of plasma, add 10 µL of a mixed stable isotope-labeled internal standard solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.

  • Mobile Phase B: 0.1% formic acid in 95:5 acetonitrile:water.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B, gradually decreasing to elute the polar amino acids.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for each amino acid and its corresponding internal standard. For example:

    • L-Glutamine: 147.1 → 84.0

    • L-Glutamine-¹³C₅,¹⁵N₂: 154.0 → 89.0

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logic behind using stable isotope-labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL Internal Standards Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for amino acid analysis.

G cluster_process cluster_variability cluster_output Analyte Analyte Prep Sample Prep Loss Analyte->Prep IS Internal Standard (this compound) IS->Prep Matrix Matrix Effects (Ion Suppression/Enhancement) Prep->Matrix Instrument Instrument Fluctuation Matrix->Instrument Ratio Analyte/IS Ratio Instrument->Ratio Accurate Accurate Quantification Ratio->Accurate

Caption: Principle of internal standard correction.

Conclusion

This compound is a reliable internal standard for the quantification of L-Glutamine. When considering its use in a broader cross-validation context for other amino acids, it is crucial to recognize that the most accurate and robust bioanalytical methods employ a unique stable isotope-labeled internal standard for each analyte. While using a single internal standard for multiple analytes may be feasible in some cases, it requires extensive validation to ensure that it adequately compensates for the matrix effects and other sources of variability for all analytes of interest. The performance data presented in this guide for various ¹³C and ¹⁵N-labeled amino acids demonstrate the high level of accuracy and precision that can be achieved with a dedicated internal standard approach. For researchers requiring the highest data quality, the use of an appropriate SIL analog for each amino acid remains the recommended strategy.

References

A Researcher's Guide to Enhancing Bioanalytical Accuracy: The Role of L-Glutamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers, scientists, and drug development professionals quantifying L-glutamine in biological matrices, the choice of an internal standard is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth comparison of using L-Glutamine-d5, a stable isotope-labeled internal standard, against other methodologies, supported by experimental context and data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. This ensures that any variability encountered during sample preparation, such as extraction inconsistencies, and analysis, like matrix effects or ionization suppression, affects both the analyte and the internal standard equally. The ratio of the analyte to the internal standard thus remains constant, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for these applications. This compound, in which five hydrogen atoms are replaced with deuterium, is chemically identical to L-glutamine, ensuring it behaves similarly during chromatographic separation and ionization. Its increased mass, however, allows it to be distinguished from the endogenous L-glutamine by the mass spectrometer.

Performance Comparison: this compound vs. Other Approaches

While specific, publicly available validation reports detailing the performance of this compound are not abundant, we can infer its advantages by comparing validated methods for L-glutamine that use either a non-isotope-labeled internal standard or no internal standard at all.

MethodInternal StandardLinearity (r²)LLOQIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (RE%)
LC-MS/MS with Derivatization Homoarginine> 0.993.14 µg/mL< 8.70%< 8.70%-4.35 to 8.91%
UPLC-MS/MS (Underivatized) Not Specified0.999230 µg/mL< 5.4%< 9.2%93.11 to 101.39%
HPLC with Post-Column Derivatization None0.99990.35 µg/mLNot Reported1.82 to 4.63%93.29 to 111.83%

Table 1: Performance characteristics of various L-glutamine quantification methods. Data is compiled from separate studies and is not a direct head-to-head comparison.

The use of a non-isotope labeled internal standard like homoarginine can provide good quantitative performance. However, differences in chemical structure and chromatographic behavior compared to L-glutamine can lead to differential responses to matrix effects and inconsistencies in sample preparation. Methods without an internal standard are even more susceptible to these sources of error, potentially compromising the reliability of the results. This compound is expected to provide superior accuracy and precision by mitigating these issues more effectively than structural analogs or the absence of an internal standard.

A Critical Experimental Consideration: In-Source Cyclization of Glutamine

A significant challenge in the mass spectrometric analysis of L-glutamine is its propensity to cyclize into pyroglutamic acid in the ion source. This in-source conversion can lead to an underestimation of the true L-glutamine concentration. A study has shown that this cyclization is a notable artifact in metabolomic studies.

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting this artifact. Since this compound undergoes the same in-source cyclization at a similar rate, the ratio of the non-cyclized analyte to the non-cyclized internal standard remains representative of the true concentration in the sample, thereby ensuring accurate quantification.

Experimental Protocols

Below are representative experimental protocols for the quantification of L-glutamine in biological samples using LC-MS/MS. The incorporation of this compound as an internal standard is highlighted.

Sample Preparation (Human Plasma)
  • Thawing and Spiking: Thaw frozen human plasma samples on ice. To a 100 µL aliquot of plasma, add a specific amount of this compound solution (the internal standard).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • L-Glutamine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will be higher than those for L-glutamine due to the deuterium labeling).

Visualizing the Workflow

The following diagrams illustrate the logical workflow of a bioanalytical method using an internal standard and the signaling pathway context of L-glutamine.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add this compound (IS) sample->add_is extraction Protein Precipitation / Extraction add_is->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Bioanalytical workflow using this compound as an internal standard.

glutamine_pathway Glutamine L-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine_Synthetase Glutamine Synthetase Glutamate->Glutamine_Synthetase GABA GABA Ammonia Ammonia Ammonia->Glutamine_Synthetase Glutamine_Synthetase->Glutamine

Caption: Simplified metabolic pathway involving L-Glutamine.

Conclusion

For researchers demanding the highest level of accuracy and precision in L-glutamine quantification, the use of this compound as an internal standard is strongly recommended. Its identical chemical nature to the endogenous analyte ensures it effectively compensates for variations in sample handling and analysis. Furthermore, its ability to correct for the analytical artifact of in-source cyclization to pyroglutamic acid makes it an indispensable tool for reliable bioanalysis. While direct comparative data is limited, the theoretical and demonstrated advantages of stable isotope-labeled internal standards provide a compelling case for the adoption of this compound in routine and research-based L-glutamine assays.

L-Glutamine-d5 versus ¹⁵N-L-Glutamine: A Comparative Guide for Nitrogen Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, understanding the dynamic flow of nitrogen is paramount to unraveling cellular processes in both health and disease. L-glutamine, a cornerstone of nitrogen metabolism, serves as a primary nitrogen donor for the synthesis of amino acids, nucleotides, and other essential biomolecules. Stable isotope-labeled glutamine variants are indispensable tools for tracing these nitrogen flux pathways. This guide provides an objective comparison of two such tracers: L-Glutamine-d5 and ¹⁵N-L-Glutamine, supported by experimental principles and data to aid researchers in selecting the optimal tool for their nitrogen flux analysis studies.

Introduction to Nitrogen Flux Analysis with Stable Isotopes

Stable isotope tracing is a powerful technique that involves introducing molecules labeled with non-radioactive, heavy isotopes into a biological system.[1] By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the activity of metabolic pathways. For nitrogen flux analysis, glutamine is a key substrate, and its nitrogen atoms can be labeled to trace their fate within the cell.

This compound: A Deuterated Tracer

This compound is a stable isotope-labeled form of L-glutamine where five hydrogen atoms on the carbon skeleton have been replaced by deuterium (²H or D). While primarily utilized as an internal standard for the precise quantification of L-glutamine in mass spectrometry-based analyses, its application as a tracer for metabolic flux is also explored.[2][3] However, for nitrogen flux analysis, its utility is indirect and fraught with complexities.

¹⁵N-L-Glutamine: The Direct Nitrogen Tracer

¹⁵N-L-Glutamine is labeled with the heavy isotope of nitrogen, ¹⁵N, at one or both of its nitrogen positions (amide and/or alpha-amino). This direct labeling of the nitrogen atom makes it an ideal tracer for specifically tracking nitrogen trafficking and assimilation into various biomolecules.[4][5]

Comparative Analysis: this compound vs. ¹⁵N-L-Glutamine

The choice between this compound and ¹⁵N-L-Glutamine for nitrogen flux analysis hinges on the specific research question and the metabolic pathways of interest. Below is a detailed comparison of their performance based on key experimental parameters.

Data Presentation: Quantitative Insights

Direct comparative studies focusing on nitrogen flux using this compound are scarce. However, we can infer its potential limitations from studies on deuterium-labeled substrates in general. The following table summarizes key considerations and available quantitative data.

FeatureThis compound¹⁵N-L-GlutamineReferences
Primary Application Internal standard for L-glutamine quantificationDirect tracer for nitrogen flux analysis[2][3],[4][5]
Directness of Nitrogen Tracing Indirect; nitrogen fate is inferred from the carbon backbone's metabolism.Direct; the ¹⁵N atom is tracked as it is incorporated into other molecules.
Kinetic Isotope Effect (KIE) Can be significant due to the doubling of the hydrogen mass, potentially altering enzymatic reaction rates.Generally considered negligible for ¹⁵N, having minimal impact on metabolic rates.
Label Loss/Exchange Deuterium on the carbon backbone can be lost through various enzymatic reactions not directly related to nitrogen transfer.The ¹⁵N label is stably incorporated into nitrogen-containing compounds.
Metabolite Identification Can be complex due to potential fragmentation patterns and the need to distinguish from unlabeled species.Straightforward identification of ¹⁵N-containing metabolites by mass spectrometry based on the mass shift.[4][6]
Quantification of Nitrogen Flux Difficult to quantify nitrogen flux directly; provides more information on carbon and hydrogen flux.Enables robust quantification of nitrogen incorporation into various metabolic pools.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for nitrogen flux analysis using ¹⁵N-L-Glutamine and a general approach for analyzing metabolites from this compound labeling.

Protocol 1: ¹⁵N-L-Glutamine Flux Analysis using LC-MS/MS

This protocol is adapted from a study quantifying glutamine-derived nitrogen flux into nucleosides and nucleobases.[4]

1. Cell Culture and Labeling:

  • Culture cells in a glutamine-free medium supplemented with dialyzed fetal bovine serum.

  • Replace the medium with a medium containing a known concentration of [¹⁵N]-L-Glutamine (e.g., 2 mM).

  • Incubate cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of ¹⁵N incorporation.

2. Metabolite Extraction:

  • Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate metabolites using a suitable chromatography column (e.g., a HILIC or C18 column).

  • Detect and quantify the ¹⁵N-labeled metabolites using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) methods, targeting the mass shift corresponding to ¹⁵N incorporation.

4. Data Analysis:

  • Calculate the fractional enrichment of ¹⁵N in downstream metabolites (e.g., amino acids, nucleotides) at each time point.

  • Use metabolic flux analysis software to model the data and determine the rates of nitrogen transfer through different pathways.

Protocol 2: Analysis of Metabolites from this compound Labeling

While not ideal for direct nitrogen flux, this protocol outlines the general steps for analyzing metabolites after labeling with this compound.

1. Cell Culture and Labeling:

  • Culture cells in a standard medium.

  • Replace the medium with a medium containing this compound at a specific concentration.

  • Incubate for desired time points.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

3. GC-MS or LC-MS/MS Analysis:

  • Analyze the extracts using either Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or LC-MS/MS.

  • Monitor the mass spectra for the incorporation of deuterium into downstream metabolites. The mass shift will depend on the number of deuterium atoms retained in the molecule.

4. Data Interpretation:

  • Analyze the mass isotopomer distributions to trace the path of the carbon and hydrogen atoms from glutamine.

  • Indirectly infer potential nitrogen transfer by observing the appearance of deuterated carbon backbones in nitrogen-containing compounds, though this is not a direct measure of nitrogen flux.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in nitrogen flux analysis.

Nitrogen_Flux_from_Glutamine cluster_Glutamine_Metabolism Glutamine Metabolism cluster_Nitrogen_Fates Fates of Glutamine Nitrogen 15N-L-Glutamine 15N-L-Glutamine Glutamate Glutamate 15N-L-Glutamine->Glutamate Glutaminase (GLS) Nucleotides Nucleotides 15N-L-Glutamine->Nucleotides Amide-N donation Hexosamines Hexosamines 15N-L-Glutamine->Hexosamines Amide-N donation Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Transaminases Glutamate->Nucleotides Amino-N donation

Caption: Metabolic fate of ¹⁵N from ¹⁵N-L-Glutamine.

Experimental_Workflow A Cell Culture with ¹⁵N-L-Glutamine B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Analysis & Flux Calculation C->D

Caption: Workflow for ¹⁵N-L-Glutamine flux analysis.

Tracer_Comparison cluster_15N ¹⁵N-L-Glutamine cluster_d5 This compound N15_Tracer Direct Nitrogen Tracing N15_Adv Advantages: - Minimal KIE - Stable Label N15_Tracer->N15_Adv d5_Tracer Indirect Nitrogen Inference d5_Disadv Disadvantages: - Potential KIE - Label Loss d5_Tracer->d5_Disadv

Caption: Conceptual comparison of the two tracers.

Discussion and Conclusion

For the direct and accurate measurement of nitrogen flux, ¹⁵N-L-Glutamine is unequivocally the superior tracer . Its direct labeling of the nitrogen atom allows for unambiguous tracking of nitrogen through metabolic pathways with minimal concerns for kinetic isotope effects. The resulting data is more straightforward to interpret and enables robust quantitative flux calculations.

This compound , while an excellent internal standard for quantitative mass spectrometry, presents significant challenges for nitrogen flux analysis. The deuterium labels are on the carbon backbone, meaning nitrogen fate can only be inferred indirectly. More importantly, the potential for a kinetic isotope effect, where the heavier deuterium atoms can slow down enzymatic reactions, may alter the very metabolic fluxes being measured. Furthermore, the loss of deuterium labels through various exchange reactions can complicate data interpretation and lead to an underestimation of flux.

References

Assessing the Linearity of L-Glutamine Quantification: A Comparison of Methods Featuring a d5-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Glutamine is critical in a multitude of fields, from metabolic studies to biopharmaceutical production. This guide provides an objective comparison of analytical methods for L-Glutamine quantification, with a focus on the linearity of the increasingly prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard, L-Glutamine-d5.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the experimental data supporting the linearity of this method and compare it with other common analytical techniques.

Quantitative Comparison of L-Glutamine Quantification Methods

The linearity of an analytical method is a critical parameter, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a given range. A high degree of linearity, typically indicated by a coefficient of determination (R²) close to 1, ensures accurate quantification across a spectrum of sample concentrations.

The following table summarizes the linearity performance of various methods for L-Glutamine quantification, providing a clear comparison for researchers to select the most appropriate method for their needs.

Analytical MethodInternal StandardLinear RangeCoefficient of Determination (R²)Lower Limit of Quantification (LLOQ)
LC-MS/MS This compound 1 nM - 25 µM >0.99 5 nM [1]
LC-MS/MSIsotope-labeled amino acid mix80 - 2000 µM>0.99Not Specified
HPLC-UVNone10 - 200 µg/mLNot SpecifiedNot Specified
HPLC with Post-Column Derivatization (Ninhydrin)None10 - 50 µg/mL0.98410.0057 mg/mL
Enzymatic Assay (Colorimetric)Not Applicable0 - 10 nmol/wellNot SpecifiedNot Specified

Experimental Protocols

I. Linearity Assessment of L-Glutamine Quantification by LC-MS/MS with this compound Internal Standard

This protocol outlines the key steps for determining the linearity of L-Glutamine quantification using a stable isotope-labeled internal standard.

1. Preparation of Stock Solutions:

  • L-Glutamine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Glutamine in a suitable solvent (e.g., ultrapure water or a specific buffer).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the L-Glutamine stock solution.

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the L-Glutamine stock solution to prepare a series of working standard solutions with concentrations spanning the expected analytical range (e.g., 1 nM to 25 µM).

  • To each working standard solution, add a fixed concentration of the this compound internal standard. The final concentration of the internal standard should be consistent across all calibration standards and quality control samples.

3. Sample Preparation:

  • For biological samples, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar analytes like L-Glutamine.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • L-Glutamine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • This compound: Monitor the transition from its specific precursor ion (m/z) to a product ion (m/z).

5. Construction of the Calibration Curve:

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • For each concentration, calculate the peak area ratio of L-Glutamine to the this compound internal standard.

  • Plot the peak area ratio (y-axis) against the corresponding concentration of L-Glutamine (x-axis).

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the linearity of L-Glutamine quantification using a d5-L-Glutamine internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_gln L-Glutamine Stock cal_standards Calibration Standards (L-Glutamine + IS) stock_gln->cal_standards stock_d5 d5-L-Glutamine Stock (IS) stock_d5->cal_standards sample_prep Sample Preparation (e.g., Protein Precipitation) cal_standards->sample_prep lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) sample_prep->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (L-Glutamine / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve linearity_assessment Linearity Assessment (R², Linear Range, LLOQ) cal_curve->linearity_assessment

Caption: Workflow for Linearity Assessment of L-Glutamine Quantification.

References

A Comparative Guide to Inter-Laboratory Quantification of L-Glutamine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive inter-laboratory comparison of three distinct bioanalytical methods for the quantification of L-Glutamine-d5. As a deuterated stable isotope-labeled internal standard, accurate and reproducible measurement of this compound is paramount in pharmacokinetic and metabolic studies of its unlabeled counterpart, L-Glutamine. This document presents a hypothetical comparative analysis based on typical performance data from three laboratories, each employing a different validated method: two variations of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and one Gas Chromatography-Mass Spectrometry (GC-MS) method.

The objective of this guide is to offer a clear comparison of the performance of these methods, supported by detailed experimental protocols and data presented in a standardized format. This will aid researchers in selecting the most appropriate analytical strategy for their specific research needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance data from the three participating laboratories. These values represent typical performance characteristics observed for the quantification of amino acids using these techniques.

Table 1: Summary of Method Performance Characteristics

ParameterLaboratory A (LC-MS/MS with Ion-Pairing)Laboratory B (LC-MS/MS with Derivatization)Laboratory C (GC-MS with Derivatization)
Linearity (R²) > 0.999> 0.998> 0.995
Lower Limit of Quantification (LLOQ) 5 nM10 nM50 nM
Accuracy (% Bias) Within ± 10%Within ± 12%Within ± 15%
Precision (% CV) < 6%< 8%< 10%
Matrix Effect Compensated by ISCompensated by ISMinimized by extensive cleanup
Sample Throughput HighMediumLow

Table 2: Detailed Accuracy and Precision Data

Quality Control (QC) LevelLaboratory A (% Bias, % CV)Laboratory B (% Bias, % CV)Laboratory C (% Bias, % CV)
Low QC (3x LLOQ) -2.5, 4.8-4.2, 6.5-8.7, 8.2
Mid QC 1.8, 3.13.5, 4.25.4, 6.1
High QC -0.9, 2.51.9, 3.82.1, 4.9

Experimental Protocols

The following sections detail the methodologies employed by each laboratory for the quantification of this compound.

Laboratory A: LC-MS/MS with Ion-Pairing Chromatography

This method allows for the direct analysis of this compound without the need for derivatization, offering a streamlined and high-throughput workflow.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.
  • Mobile Phase B: 0.1% HFBA in acetonitrile.
  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transition: Precursor ion (m/z) → Product ion (m/z) for this compound to be determined based on its mass.

Laboratory B: LC-MS/MS with Pre-Column Derivatization

This method utilizes a derivatizing agent to enhance the chromatographic retention and ionization efficiency of this compound.

1. Sample Preparation:

  • Protein precipitation is performed as described for Laboratory A.
  • After evaporation, the dried extract is reconstituted in 50 µL of a derivatization reagent (e.g., a solution of 3-nitrophenylhydrazine).
  • The mixture is heated at 60°C for 30 minutes.
  • The reaction is quenched, and the sample is diluted with the initial mobile phase.

2. Liquid Chromatography:

  • Column: Reversed-phase C18 column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the derivatized analyte.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: ESI, positive mode.
  • Detection: MRM.
  • MRM Transition: Specific transition for the derivatized this compound.

Laboratory C: GC-MS with Derivatization

This classic approach requires derivatization to increase the volatility of this compound for gas chromatography.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction to isolate amino acids from the plasma matrix.
  • Derivatization: A two-step process:
  • Esterification of the carboxylic acid group (e.g., with acidic propanol).
  • Acylation of the amino group (e.g., with trifluoroacetic anhydride).
  • The final derivatized sample is dissolved in a suitable organic solvent (e.g., ethyl acetate).

2. Gas Chromatography:

  • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Temperature Program: An optimized temperature ramp to separate the derivatized amino acids.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI).
  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each of the described quantification methods.

LCMS_IonPairing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation (Ion-Pairing) p5->a1 a2 MS/MS Detection (MRM) a1->a2 data data a2->data Data Acquisition

Caption: Workflow for LC-MS/MS with Ion-Pairing.

LCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Protein Precipitation p1->p2 p3 Evaporation p2->p3 p4 Derivatization p3->p4 p5 Quenching & Dilution p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection (MRM) a1->a2 data data a2->data Data Acquisition

Caption: Workflow for LC-MS/MS with Derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Extraction (LLE or SPE) p1->p2 p3 Two-Step Derivatization p2->p3 p4 Dissolution in Solvent p3->p4 a1 GC Separation p4->a1 a2 MS Detection (SIM) a1->a2 data data a2->data Data Acquisition

Caption: Workflow for GC-MS with Derivatization.

Comparative Guide to Confirming the Absence of Interference with L-Glutamine-d5 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of L-glutamine in biological matrices is critical. L-Glutamine-d5, a stable isotope-labeled (SIL) internal standard, is an essential tool for this purpose, primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its role is to mimic the analytical behavior of the endogenous analyte, L-glutamine, thereby correcting for variability during sample preparation and analysis, such as matrix effects. However, ensuring the reliability of this internal standard (IS) is paramount. This guide provides a comprehensive overview and experimental protocol for confirming the absence of analytical interference with the this compound standard, adhering to regulatory expectations.

According to guidance from the U.S. Food and Drug Administration (FDA), selectivity is a critical component of bioanalytical method validation. Selectivity is the ability of an analytical method to differentiate and measure the analyte in the presence of other components in the sample. For an assay to be considered selective, it must be demonstrated that potential interfering substances present in the biological matrix do not produce a significant signal at the retention time of either the analyte or the internal standard.

Potential Sources of Interference

Interference can compromise the accuracy and precision of quantification. Potential interfering substances in a biological matrix include:

  • Endogenous Matrix Components: Other small molecules naturally present in plasma, urine, or tissue homogenates.

  • Metabolites: Molecules that are structurally similar to L-glutamine.

  • Co-administered Drugs: Other therapeutic agents present in the sample.

  • Decomposition Products: L-glutamine can degrade during sample processing or even within the mass spectrometer's ion source. A notable example is the cyclization of free glutamine to pyroglutamic acid (pGlu), which can be an artifact of the analysis.

The primary analytical challenge is the "matrix effect," where co-eluting matrix components alter the ionization efficiency of the analyte and the internal standard, leading to ion suppression or enhancement. While a SIL IS like this compound is designed to co-elute with the analyte and experience the same matrix effects, this is not always guaranteed. Therefore, rigorous testing is required.

Experimental Protocol: Selectivity and Interference Assessment

This protocol outlines the procedure for evaluating the selectivity of an LC-MS/MS method for L-glutamine and its internal standard, this compound, in a biological matrix (e.g., human plasma).

Objective: To confirm that no endogenous components in the matrix interfere with the detection of L-Glutamine (analyte) or this compound (IS).

Materials:

  • Six different lots of blank human plasma from individual donors.

  • L-Glutamine reference standard.

  • This compound internal standard.

  • LC-MS/MS system (e.g., Agilent 1290 UHPLC with a 6460 Triple Quadrupole LC/MS).

  • All necessary solvents, reagents, and sample preparation materials (e.g., protein precipitation reagents like acetonitrile).

Methodology:

  • Sample Preparation:

    • Blank Samples: Process an aliquot from each of the six blank plasma lots using the established sample preparation procedure (e.g., protein precipitation) without adding the analyte or the IS.

    • Zero Samples (Blank + IS): Process an aliquot from each of the six blank plasma lots, spiking only with the this compound IS at its working concentration.

    • LLOQ Samples: Prepare a sample at the Lower Limit of Quantification (LLOQ) by spiking one of the blank plasma lots with L-Glutamine to its LLOQ concentration and this compound to its working concentration.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the validated LC-MS/MS method. It is crucial that the chromatography can separate L-glutamine from its isomers and related compounds like glutamic acid.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both L-Glutamine and this compound.

  • Data Analysis and Acceptance Criteria:

    • Examine the chromatograms of the blank samples at the retention time corresponding to L-Glutamine.

    • Examine the chromatograms of the blank samples at the retention time corresponding to this compound.

    • According to FDA guidelines, the method is considered selective if:

      • The response of any interfering peak in the blank samples at the L-Glutamine retention time is not more than 20% of the analyte response in the LLOQ sample.

      • The response of any interfering peak in the blank samples at the this compound retention time is not more than 5% of the IS response in the LLOQ sample.

Data Presentation

The results of the interference study should be summarized in a clear, tabular format.

Table 1: Interference Assessment in Blank Matrix Lots

Matrix Lot Analyte (L-Glutamine) Peak Area at RT % Interference vs. LLOQ IS (this compound) Peak Area at RT % Interference vs. LLOQ IS Pass/Fail
Lot 1 150 1.5% 450 0.9% Pass
Lot 2 Not Detected 0.0% 390 0.8% Pass
Lot 3 210 2.1% 510 1.0% Pass
Lot 4 180 1.8% Not Detected 0.0% Pass
Lot 5 Not Detected 0.0% 600 1.2% Pass
Lot 6 250 2.5% 480 1.0% Pass
LLOQ Ref. 10,000 N/A 50,000 N/A N/A

| Acceptance | N/A | ≤ 20% | N/A | ≤ 5% | N/A |

Hypothetical data for illustrative purposes.

Table 2: Comparison of Internal Standard Performance

Parameter This compound (SIL IS) Structural Analog IS (e.g., Homoglutamine) Justification
Co-elution Typically co-elutes perfectly or very closely with the analyte. Retention time may differ significantly. SIL IS better compensates for matrix effects at the specific retention time.
Ionization Identical to the analyte. May have different ionization efficiency. Ensures more consistent correction for ion suppression/enhancement.
Extraction Recovery Identical to the analyte. May have different recovery. Provides more accurate correction for sample loss during preparation.

| Potential for Interference | Low, but must be verified for isotopic purity and absence of unlabeled analyte. | Higher potential for interference from endogenous compounds. | The SIL IS is chemically identical, reducing the chances of differential interference. |

Workflow Visualization

A clear workflow ensures the systematic evaluation of selectivity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation p1 Obtain ≥ 6 lots of blank biological matrix p2 Prepare Blank Samples (Matrix only) p1->p2 p3 Prepare Zero Samples (Matrix + IS) p1->p3 p4 Prepare LLOQ Samples (Matrix + Analyte + IS) p1->p4 a1 Inject samples onto LC-MS/MS system p2->a1 p3->a1 p4->a1 a2 Acquire data using specific MRM transitions a1->a2 d1 Response in Blank at Analyte RT > 20% of LLOQ? a2->d1 d2 Response in Blank at IS RT > 5% of IS Response? d1->d2 No res_fail Interference Detected (Fail) Method Optimization Required d1->res_fail Yes res_pass Selectivity Confirmed (Pass) d2->res_pass No d2->res_fail Yes

Caption: Workflow for Selectivity and Interference Testing.

Conclusion

Confirming the absence of interference for the this compound internal standard is a non-negotiable step in the validation of a robust quantitative bioanalytical method. By systematically evaluating multiple lots of blank matrix against well-defined acceptance criteria, researchers can ensure that the assay is selective and that the data generated are accurate and reliable. This rigorous approach, which is aligned with regulatory expectations, underpins the integrity of pharmacokinetic, toxicokinetic, and metabolomic studies, ultimately supporting confident decision-making in research and drug development.

Evaluating Assay Robustness with L-Glutamine-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the reliability and robustness of analytical assays are paramount. For quantitative assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is a cornerstone of a robust method. This guide provides a comprehensive comparison of using L-Glutamine-d5 as an internal standard to evaluate and ensure assay robustness, particularly for the quantification of L-glutamine, a critical amino acid in cellular metabolism.

This document, intended for researchers, scientists, and drug development professionals, delves into the experimental data supporting the use of this compound, details relevant experimental protocols, and presents key signaling pathways involving glutamine.

The Critical Role of Internal Standards in Assay Robustness

An ideal internal standard (IS) should mimic the analyte of interest in its chemical and physical properties, experiencing similar variations during sample preparation and analysis. This co-variance allows for the correction of signal variations, thereby enhancing the accuracy and precision of the quantification. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2] They share nearly identical physicochemical properties with the endogenous analyte, ensuring they behave similarly during extraction, derivatization, and chromatography.[2]

This compound is specifically intended for use as an internal standard for the quantification of L-glutamine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Performance Comparison: this compound vs. Alternative Methods

The robustness of an assay can be evaluated by intentionally introducing small variations in method parameters and observing the impact on the results.[4] The use of this compound provides a stable reference point for these evaluations. The following table summarizes the performance characteristics of an LC-MS/MS assay for L-glutamine using this compound as an internal standard compared to other common quantification methods.

Parameter LC-MS/MS with this compound IS LC-MS/MS with External Standard Enzymatic Assay (e.g., WST-based) Bacterial Bioassay
Specificity High (mass-based separation)High (mass-based separation)Moderate (potential for interference)Moderate to High
Sensitivity High (low µM to nM range)[5]HighGood (lowest quantifiable concentration of 5 µmol/l)[6]Good
Precision (%RSD) Excellent (<15%)Good to ModerateGoodGood
Accuracy ExcellentProne to matrix effectsGoodGood
Robustness High (corrects for sample prep and instrument variability)Low to ModerateModerateModerate
Throughput High (with UHPLC systems)HighHigh (microplate compatible)[6]Low to Moderate
Key Advantage Minimizes matrix effects and improves reproducibility[1]Simpler initial setupCost-effective and suitable for high-throughput screeningFunctional measurement
Key Disadvantage Higher cost of labeled standardSusceptible to variations in sample matrix and injection volumeLess specific than MS-based methodsSlower and requires bacterial culture

Experimental Protocols

Robustness Testing of an LC-MS/MS Assay for L-Glutamine using this compound

This protocol describes a typical "one-factor-at-a-time" (OFAT) approach to evaluate the robustness of an LC-MS/MS method.[4]

a. Sample Preparation:

  • Prepare a stock solution of L-glutamine and this compound in a suitable solvent (e.g., water:acetonitrile).

  • Create a series of calibration standards by spiking known concentrations of L-glutamine into the matrix of interest (e.g., cell culture media, plasma).

  • Add a fixed concentration of the this compound internal standard working solution to all standards, quality controls (QCs), and unknown samples.[1]

  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial and dilute as necessary with the initial mobile phase.

b. LC-MS/MS Analysis:

  • Chromatography: Employ a hydrophilic interaction chromatography (HILIC) column for optimal retention of polar analytes like glutamine.

  • Mobile Phase: Use a gradient elution with an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

    • MRM Transitions: Define specific precursor-to-product ion transitions for both L-glutamine and this compound.

    • Source Conditions: Optimize parameters such as gas temperature, nebulizer pressure, and capillary voltage.[7]

c. Robustness Evaluation:

  • Identify critical method parameters to investigate (e.g., column temperature, mobile phase pH, flow rate).

  • For each parameter, define a nominal (optimal) value and upper and lower limits (e.g., column temperature: 35°C, 40°C, 45°C).

  • Analyze a set of QC samples at each of the varied conditions, changing only one factor at a time.

  • Calculate the concentration of L-glutamine in the QCs at each condition using the ratio of the analyte peak area to the this compound peak area.

  • Assess the impact of each parameter variation on the accuracy and precision of the results. The results should remain within acceptable limits (e.g., ±15% of the nominal value) for the method to be considered robust.

Potential Pitfall: A significant challenge in the mass spectrometry of glutamine is the in-source cyclization to pyroglutamic acid.[7] This can lead to an underestimation of glutamine concentration. Chromatographic separation of glutamine from pyroglutamic acid is crucial to differentiate between naturally occurring pyroglutamate and the artifact generated in the ion source.[7][8] Method robustness testing should include an evaluation of how changes in ion source parameters affect the degree of this conversion.[7]

Workflow for Assay Robustness Evaluation

The following diagram illustrates the logical flow of a robustness study.

G cluster_prep Method Development & Validation cluster_robust Robustness Study cluster_outcome Outcome meth_dev Develop LC-MS/MS Method meth_val Validate Method (Accuracy, Precision, Linearity) meth_dev->meth_val define_params Define Critical Parameters & Ranges meth_val->define_params prep_samples Prepare QC Samples with this compound define_params->prep_samples ofat_exp Perform OFAT Experiments prep_samples->ofat_exp analyze_data Analyze Data (Accuracy & Precision) ofat_exp->analyze_data robust Method is Robust analyze_data->robust Results within acceptance criteria not_robust Method is Not Robust analyze_data->not_robust Results outside acceptance criteria adjust Adjust Method Parameters not_robust->adjust adjust->meth_val

Caption: Workflow for evaluating assay robustness using a One-Factor-at-a-Time (OFAT) approach.

Glutamine Metabolism and Signaling

Understanding the biological context of the analyte is crucial for interpreting assay results. Glutamine is a central node in cellular metabolism, playing key roles in energy production, biosynthesis, and redox balance.[9][10]

Glutamine enters the cell primarily through the ASCT2/SLC1A5 transporter.[9][10] In the mitochondria, it is converted to glutamate by glutaminase (GLS).[9][10] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG).[9][10] This process, known as glutaminolysis, is critical for rapidly proliferating cells, including cancer cells, to meet their bioenergetic and biosynthetic demands.[9][10]

Glutamine metabolism is also intricately linked to major signaling pathways such as mTORC1, which regulates cell growth.[9] The influx of glutamine can trigger mTORC1 activation, promoting proliferative signaling.[10]

The following diagram illustrates the core glutamine metabolism pathway.

G Gln_ext Extracellular L-Glutamine Gln_int Intracellular L-Glutamine Gln_ext->Gln_int SLC1A5 Glu Glutamate Gln_int->Glu GLS Biosynthesis Nucleotide & Amino Acid Synthesis Gln_int->Biosynthesis mTORC1 mTORC1 Signaling Gln_int->mTORC1 Activation aKG α-Ketoglutarate Glu->aKG GDH / TA TCA TCA Cycle aKG->TCA

Caption: Simplified overview of the central glutamine metabolism pathway in a mammalian cell.

Conclusion

The robustness of an analytical assay is a critical attribute that ensures reliable and reproducible data. For the quantification of L-glutamine, a key metabolite in numerous physiological and pathological processes, the use of this compound as an internal standard in LC-MS/MS methods offers significant advantages. It effectively compensates for variations in sample preparation and instrument response, leading to superior accuracy, precision, and overall robustness compared to alternative methods. While challenges such as potential in-source degradation exist, they can be mitigated through careful method development and validation. By incorporating stable isotope-labeled internal standards like this compound and conducting thorough robustness evaluations, researchers can have high confidence in their quantitative results, paving the way for more reliable findings in both basic research and clinical applications.

References

literature review of L-Glutamine-d5 applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of L-Glutamine-d5 with its alternatives, offering a deep dive into its applications, limitations, and the experimental data supporting its use.

This compound, a deuterated form of the non-essential amino acid L-glutamine, serves as a valuable tool in metabolic research and quantitative analysis. Its primary applications lie in its use as a tracer for metabolic flux analysis and as an internal standard for mass spectrometry-based quantification of L-glutamine.[1][2][3] This guide will explore the nuances of its utility, backed by experimental evidence, to aid researchers in making informed decisions for their study designs.

Comparison with Alternatives: this compound vs. ¹³C- and ¹⁵N-Labeled Glutamine

The selection of an isotopic tracer for glutamine metabolism studies hinges on the specific research question and the analytical platform employed. While this compound is a popular choice, alternatives such as ¹³C- and ¹⁵N-labeled glutamine offer distinct advantages and disadvantages.

FeatureThis compound¹³C-Labeled Glutamine¹⁵N-Labeled Glutamine
Primary Application Internal Standard (MS), Metabolic TracingMetabolic Flux AnalysisTracing Nitrogen Metabolism
Detection Method Mass Spectrometry (MS), NMRMass Spectrometry (MS), NMRMass Spectrometry (MS), NMR
Key Advantage Cost-effective, high isotopic purity availableTraces the carbon backbone directly, less prone to kinetic isotope effectsSpecifically traces the fate of nitrogen atoms
Potential Limitation Potential for kinetic isotope effect, slight chromatographic shiftsHigher costDoes not provide information on carbon metabolism
Typical Enrichment ≥98%Varies (e.g., ¹³C₅, ¹³C₁)Varies (e.g., ¹⁵N₂, ¹⁵N₁)

Applications of this compound

Metabolic Tracing

This compound is utilized to trace the metabolic fate of glutamine in various biological systems. By introducing the labeled glutamine, researchers can follow the incorporation of deuterium into downstream metabolites, providing insights into pathways such as the tricarboxylic acid (TCA) cycle.

Internal Standard for Quantitative Analysis

In mass spectrometry-based metabolomics, this compound is widely used as an internal standard.[2][3] Its chemical similarity to endogenous L-glutamine ensures comparable ionization efficiency and extraction recovery, while its mass difference allows for distinct detection. This enables accurate quantification of L-glutamine concentrations in complex biological samples like plasma and cell extracts.

Limitations and Considerations

Despite its utility, researchers should be aware of the potential limitations of using this compound.

Kinetic Isotope Effect (KIE)

The primary concern with deuterium-labeled compounds is the potential for a kinetic isotope effect (KIE). The increased mass of deuterium compared to hydrogen can lead to slower reaction rates for enzymatic reactions that involve the cleavage of a C-D bond. This can potentially alter metabolic fluxes and lead to inaccurate interpretations if not accounted for.

Chromatographic Shift

The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, which may result in a different retention time during chromatographic separation compared to the unlabeled counterpart. This shift is generally small but needs to be considered when developing analytical methods.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Glutamine

A common application of this compound is as an internal standard for the quantification of glutamine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold methanol containing a known concentration of this compound.

  • Vortex and Incubate: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizing Metabolic Pathways and Workflows

To better understand the role of L-glutamine in metabolism and the experimental processes involved, the following diagrams have been generated.

Glutamine_Metabolism cluster_cell Cell This compound This compound Glutamate-d5 Glutamate-d5 This compound->Glutamate-d5 Glutaminase alpha-Ketoglutarate-d4 alpha-Ketoglutarate-d4 Glutamate-d5->alpha-Ketoglutarate-d4 Glutamate Dehydrogenase/ Transaminase TCA_Cycle_Intermediates TCA Cycle Intermediates (deuterated) alpha-Ketoglutarate-d4->TCA_Cycle_Intermediates Other_Metabolites Other Deuterated Metabolites TCA_Cycle_Intermediates->Other_Metabolites LCMS_Workflow Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation (e.g., Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data Decision_Tree Goal Research Goal? Quant Absolute Quantification? Goal->Quant Yes Flux Metabolic Flux Analysis? Goal->Flux No d5 Use this compound (Internal Standard) Quant->d5 Yes Nitrogen Nitrogen Fate? Flux->Nitrogen Nitrogen Pathway? C13 Use 13C-Glutamine Flux->C13 Carbon Backbone? N15 Use 15N-Glutamine Nitrogen->N15 Yes

References

Safety Operating Guide

Proper Disposal of L-Glutamine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Glutamine-d5, a deuterated, stable isotope-labeled amino acid.

This compound, while not classified as a hazardous substance, requires adherence to standard laboratory chemical waste management protocols. The presence of deuterium, a stable isotope of hydrogen, does not confer radioactivity or alter the fundamental chemical properties of the molecule in a way that necessitates special disposal procedures beyond those for standard L-Glutamine.

Key Disposal Considerations

Disposal of this compound should always be in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Consult Institutional Guidelines: Before proceeding, always refer to your institution's specific chemical hygiene plan and waste disposal protocols. These documents will provide detailed instructions tailored to your facility's requirements and local regulations.

  • Segregation of Waste: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's guidelines. It is best practice to keep it in its original container if possible. If transferring to a waste container, ensure the container is properly labeled with the full chemical name.

  • Labeling: Clearly label the waste container as "this compound" and include any other information required by your institution, such as the concentration and quantity.

  • Licensed Disposal Vendor: For surplus or non-recyclable this compound, it is recommended to engage a licensed chemical waste disposal company.[1] Your institution's environmental health and safety (EHS) office can provide a list of approved vendors.

  • Container Management: Handle uncleaned, empty containers as you would the product itself.[2] Do not rinse empty containers into the sanitary sewer unless authorized by your EHS office.

Quantitative Data Summary

While L-Glutamine and its deuterated form are generally not considered hazardous, it is important to be aware of the following data, which is relevant to its handling and disposal.

PropertyValueSource
Hazard Classification Not a hazardous substance or mixture[1][2]
Special Precautions Leave chemicals in original containers; do not mix with other waste.[2]
Disposal Recommendation Dispose of in accordance with national and local regulations; offer to a licensed disposal company.[1][2]

Experimental Protocols

The proper disposal of this compound does not typically involve experimental protocols for treatment or neutralization prior to disposal, as it is a non-hazardous compound. The primary "protocol" is the administrative and logistical procedure for segregating, labeling, and transferring the waste to an authorized disposal facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is this compound listed as hazardous in guidelines? consult_ehs->is_hazardous non_hazardous_path Segregate as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_path No hazardous_path Follow Specific Hazardous Waste Protocol is_hazardous->hazardous_path Yes label_waste Label Container Clearly: 'this compound' non_hazardous_path->label_waste hazardous_path->label_waste contact_vendor Arrange for Pickup by Licensed Disposal Vendor label_waste->contact_vendor end_disposal End: Proper Disposal contact_vendor->end_disposal

Disposal decision workflow for this compound.

By following these guidelines and the logical steps outlined in the workflow diagram, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for L-Glutamine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling L-Glutamine-d5 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Hazard Identification and Safety Precautions

This compound is the deuterated form of L-Glutamine. While stable isotopes are not radioactive, the chemical properties and potential hazards are generally considered equivalent to the non-labeled compound.[1][2] The toxicological properties of this compound have not been fully investigated.[3][4] Based on the Safety Data Sheets (SDS) for L-Glutamine, the compound may be an irritant to the eyes, respiratory system, and skin.[3] It may also be harmful if ingested or inhaled.[5] Therefore, handling all chemicals with caution is recommended.

Quantitative Data Summary

The physical and chemical properties of this compound are compared with its non-deuterated counterpart in the table below.

PropertyThis compoundL-Glutamine
Molecular Formula C₅H₅D₅N₂O₃[6]C₅H₁₀N₂O₃[7]
Molecular Weight ~151.18 g/mol [8]~146.14 g/mol [7]
CAS Number 14341-78-7[6]56-85-9[3]
Appearance Solid, White Powder[9]White crystalline powder[7]
Melting Point 185 °C (decomposes)185 °C (decomposes)[7][9]
Solubility Soluble in water[6][10]41,300 mg/L in water (at 25 °C)[7]
Isotopic Purity ≥98 atom % DNot Applicable
Storage Temperature Room temperature or -20°C[10][11]Cool, dry place[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[12] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact with the product.[4]

  • Body Protection: Wear a laboratory coat or lightweight protective clothing to prevent skin exposure.[3][12]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[9] If engineering controls are insufficient to maintain low airborne concentrations, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling this compound from receipt to use in experiments.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name, CAS number, and lot number match the order specifications.

  • Log the compound into the laboratory's chemical inventory system.

Step 2: Storage

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][12]

  • For long-term stability, some suppliers recommend storage at -20°C.[10] Always follow the manufacturer's specific storage recommendations.

  • Hygroscopic compounds should be stored in a desiccator to prevent moisture absorption.[13]

Step 3: Preparation and Handling

  • Handle this compound in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Avoid breathing dust.[3] Avoid contact with skin and eyes.[3]

  • To prevent hydrogen-deuterium exchange, which can compromise isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and minimize exposure to atmospheric moisture.[13]

  • Weigh the required amount of the compound using a calibrated analytical balance within the fume hood.

  • When preparing solutions, use appropriate deuterated or aprotic solvents if isotopic purity is critical for the experiment.[13]

Step 4: Post-Handling

  • Clean the work area thoroughly after handling is complete.

  • Wash hands thoroughly after handling the compound.[5]

  • Return the container to its designated storage location, ensuring it is tightly sealed.

Disposal Plan

As a stable, non-radioactive isotopic compound, this compound does not require special disposal procedures beyond those for its non-deuterated counterpart.[1]

  • Waste Collection: Collect all waste material (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled waste container.

  • Disposal: Dispose of the chemical waste in a manner consistent with federal, state, and local regulations.[3] Do not mix with general laboratory waste.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Workflow for Handling this compound

The following diagram illustrates the complete logistical and operational workflow for this compound in a laboratory setting.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management receive 1. Receive & Inspect Compound store 2. Store in Cool, Dry, Ventilated Area receive->store Log in Inventory ppe 3. Don PPE store->ppe handle 4. Handle in Fume Hood ppe->handle experiment 5. Perform Experiment handle->experiment collect_waste 6. Collect Contaminated Waste experiment->collect_waste dispose 7. Dispose via EHS Protocol collect_waste->dispose Follow Local Regulations

Workflow for this compound from receipt to disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.